molecular formula C3H7ClN4 B569123 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 860176-01-8

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B569123
CAS No.: 860176-01-8
M. Wt: 134.567
InChI Key: XQTNGWOVPVTOEB-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H7ClN4 and its molecular weight is 134.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-7-2-3(4)5-6-7;/h2H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTNGWOVPVTOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860176-01-8
Record name 1-methyl-1H-1,2,3-triazol-4-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride. This compound is of significant interest in medicinal chemistry, primarily for its role as an inhibitor scaffold for histone lysine demethylase KDM4C, a target implicated in cancer progression.

Core Chemical Properties

This compound (CAS Number: 860176-01-8) is the hydrochloride salt of 1-Methyl-1H-1,2,3-triazol-4-amine (CAS Number: 67545-00-0).[1][2][3] The majority of publicly available physical and chemical data pertains to the free base.

Table 1: Physicochemical Properties of 1-Methyl-1H-1,2,3-triazol-4-amine and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₃H₆N₄C₃H₇ClN₄[2][4]
Molecular Weight 98.11 g/mol 134.57 g/mol [2][4]
IUPAC Name 1-methyl-1H-1,2,3-triazol-4-amineThis compound[2]
Appearance White to brown solidSolid (form not specified)
Melting Point >240 °C (decomposes)Not available
Solubility Not availableNot available
pKa Not availableNot available
SMILES CN1C=C(N=N1)NCl.NC1=NN(C)C=N1[2][4]

Biological Activity and Signaling Pathways

This compound serves as a crucial structural motif for the development of inhibitors targeting histone lysine demethylase KDM4C.[1] KDM4C is an epigenetic modifier that plays a significant role in various cancers, including prostate and breast cancer. Its inhibition has emerged as a promising therapeutic strategy.[1]

The inhibitory action of compounds derived from this scaffold can impact key oncogenic signaling pathways:

  • Prostate Cancer Metastasis: KDM4C inhibition has been shown to suppress the metastatic potential of prostate cancer cells. This is achieved through the downregulation of the c-Myc/LDHA signaling axis, which consequently interferes with glycolytic metabolism, a hallmark of cancer cell proliferation.

  • Antitumor Immunity in Lung Cancer: Inhibition of KDM4C can enhance the body's natural defense against tumors. Specifically, it boosts CD8+ T cell-mediated antitumor immunity by activating the transcription of the chemokine CXCL10, which is involved in recruiting immune cells to the tumor microenvironment.

Below is a diagram illustrating the signaling pathway affected by the inhibition of KDM4C.

KDM4C_Inhibition_Pathway KDM4C Inhibition Signaling Pathway cluster_0 KDM4C Inhibitor cluster_1 Cellular Effects Inhibitor 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride-based Inhibitor KDM4C KDM4C Inhibitor->KDM4C inhibition cMyc c-Myc KDM4C->cMyc activates CXCL10 CXCL10 Transcription KDM4C->CXCL10 represses LDHA LDHA cMyc->LDHA activates Glycolysis Glycolytic Metabolism LDHA->Glycolysis promotes Metastasis Prostate Cancer Metastasis Glycolysis->Metastasis supports TCell CD8+ T Cell Recruitment CXCL10->TCell induces Immunity Antitumor Immunity TCell->Immunity enhances

Caption: KDM4C Inhibition Pathway.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of 1,2,3-triazole derivatives can be achieved through various synthetic routes. A common method involves the cycloaddition of an azide with an alkyne (the Huisgen cycloaddition), which can be catalyzed by copper(I). For the synthesis of the target compound, a plausible route would involve the reaction of methyl azide with a suitable three-carbon synthon containing a nitrile or a related functional group that can be converted to an amine, followed by formation of the hydrochloride salt.

Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine A potential synthetic route could involve the reaction of methyl azide with cyanoacetamide. This would be followed by hydrolysis and decarboxylation to yield the 4-amino triazole.

Step 2: Formation of the Hydrochloride Salt The free base, 1-Methyl-1H-1,2,3-triazol-4-amine, would be dissolved in a suitable anhydrous solvent such as diethyl ether or methanol. A solution of hydrochloric acid in the same or a compatible solvent would then be added dropwise with stirring. The hydrochloride salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Proposed Analytical Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and connectivity of protons in the molecule, including the methyl group, the triazole ring proton, and the amine protons.

  • ¹³C NMR: To identify the number of unique carbon atoms and confirm the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

  • To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

3. High-Performance Liquid Chromatography (HPLC):

  • To assess the purity of the compound. A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be employed. Detection would likely be by UV absorbance at a wavelength where the triazole ring absorbs.

4. Infrared (IR) Spectroscopy:

  • To identify the characteristic functional groups present in the molecule, such as N-H stretches from the amine and the triazole ring, and C-H stretches from the methyl group.

The following diagram outlines a logical workflow for the synthesis and characterization of the target compound.

Synthesis_Characterization_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Methyl Azide, Cyanoacetamide) Reaction Cycloaddition and Functional Group Transformation Start->Reaction FreeBase 1-Methyl-1H-1,2,3-triazol-4-amine (Free Base) Reaction->FreeBase SaltFormation HCl Salt Formation FreeBase->SaltFormation Product 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride (Crude Product) SaltFormation->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry (HRMS) FinalProduct->MS HPLC HPLC Analysis (Purity) FinalProduct->HPLC IR IR Spectroscopy FinalProduct->IR DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis MS->DataAnalysis HPLC->DataAnalysis IR->DataAnalysis

Caption: Synthesis and Characterization Workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

As the toxicological properties have not been thoroughly investigated, this compound should be handled with care, assuming it is potentially hazardous.

References

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride: A Histone Demethylase KDM4C Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride, a small molecule of significant interest in the fields of medicinal chemistry and oncology. This document details its chemical properties, provides a plausible synthetic route, and explores its biological activity as an inhibitor scaffold for histone lysine demethylase KDM4C. Furthermore, it outlines detailed experimental protocols for its synthesis and biological evaluation and visualizes the relevant KDM4C signaling pathway.

Chemical Identification and Properties

1-Methyl-1H-1,2,3-triazol-4-amine and its hydrochloride salt are key chemical entities with distinct identifiers.

Property1-Methyl-1H-1,2,3-triazol-4-amine (Free Base)This compound
CAS Number 67545-00-0[1]860176-01-8
Molecular Formula C₃H₆N₄[1]C₃H₇ClN₄
Molecular Weight 98.11 g/mol [1]134.57 g/mol
IUPAC Name 1-methyl-1H-1,2,3-triazol-4-amine[1]1-methyl-1H-1,2,3-triazol-4-aminium chloride
Synonyms 4-Amino-1-methyl-1H-1,2,3-triazole1-methyltriazol-4-amine hydrochloride

Synthesis and Preparation

Experimental Protocol: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine (Free Base)

This synthesis is based on the common and robust copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry"[2][3][4].

Step 1: Preparation of Methyl Azide (CH₃N₃)

  • Materials: Sodium azide (NaN₃), Dimethyl sulfate ((CH₃)₂SO₄), Water, Diethyl ether.

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium azide in water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • The volatile methyl azide can be co-distilled with diethyl ether. Caution: Methyl azide is explosive and should be handled with appropriate safety precautions. It is often generated and used in situ.

Step 2: Cycloaddition to form 1-Methyl-1H-1,2,3-triazol-4-amine

  • Materials: Cyanoacetamide (C₃H₄N₂O), Sodium ethoxide (NaOEt), Ethanol, in situ generated Methyl Azide solution, Copper(I) iodide (CuI).

  • Procedure:

    • In a separate reaction vessel, dissolve cyanoacetamide in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol to the cyanoacetamide solution and stir.

    • To this mixture, add the previously prepared solution of methyl azide.

    • Add a catalytic amount of copper(I) iodide.

    • The reaction mixture is then heated under reflux for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

    • The crude 1-Methyl-1H-1,2,3-triazol-4-amine can be purified by column chromatography or recrystallization.

Experimental Protocol: Preparation of this compound

This is a standard acid-base reaction to form the hydrochloride salt.

  • Materials: 1-Methyl-1H-1,2,3-triazol-4-amine (free base), Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 4M HCl in dioxane or ethereal HCl), Anhydrous diethyl ether.

  • Procedure:

    • Dissolve the purified 1-Methyl-1H-1,2,3-triazol-4-amine free base in a minimal amount of a suitable anhydrous solvent (e.g., ethanol or ethyl acetate).

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise with stirring.

    • A precipitate of the hydrochloride salt should form.

    • If precipitation is slow, it can be induced by the addition of a less polar solvent like anhydrous diethyl ether.

    • Collect the precipitate by filtration.

    • Wash the solid with cold anhydrous diethyl ether.

    • Dry the resulting white to off-white solid under vacuum to obtain this compound.

Biological Activity and Mechanism of Action

This compound serves as an inhibitor scaffold for the histone lysine demethylase KDM4C. KDM4C is an epigenetic regulator that removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Overexpression of KDM4C has been implicated in various cancers, making it a promising therapeutic target.

KDM4C Signaling Pathway

KDM4C is known to be involved in key signaling pathways that promote cancer cell proliferation and survival. A significant pathway involves its interaction with the Hypoxia-Inducible Factor 1-alpha (HIF1α).

KDM4C_Signaling_Pathway cluster_nucleus Nucleus cluster_output Cellular Response KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylation HIF1a HIF1α VEGFA_promoter VEGFA Promoter HIF1a->VEGFA_promoter Binds to STAT3 STAT3 STAT3->HIF1a Co-activates VEGFA_gene VEGFA Gene VEGFA_promoter->VEGFA_gene Transcription VEGFA_protein VEGFA Protein VEGFA_gene->VEGFA_protein Translation Angiogenesis Angiogenesis VEGFA_protein->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth inhibitor 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride inhibitor->KDM4C Inhibition

Caption: KDM4C Signaling Pathway and Inhibition.

Experimental Protocols for Biological Evaluation

To assess the inhibitory activity of this compound against KDM4C, various biochemical and cell-based assays can be employed.

Biochemical Assays for KDM4C Inhibition

4.1.1. LANCE® Ultra TR-FRET KDM4C Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive method to measure KDM4C activity.

  • Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by KDM4C. A europium-labeled anti-histone antibody binds to the demethylated product, bringing it in proximity to a streptavidin-allophycocyanin (APC) acceptor molecule, resulting in a FRET signal.

  • Materials:

    • KDM4C enzyme (recombinant)

    • Biotinylated H3K9me3 peptide substrate

    • Europium-labeled anti-H3K9me2 antibody

    • Streptavidin-APC

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

    • This compound (test compound)

    • 384-well microplates

    • TR-FRET plate reader

  • Protocol:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the KDM4C enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm) and determine the IC₅₀ value for the inhibitor.

4.1.2. AlphaLISA® KDM4C Assay

This is another proximity-based assay that can be used to measure KDM4C activity.

  • Principle: A biotinylated histone H3 substrate is demethylated by KDM4C. An antibody specific to the demethylated product, conjugated to an AlphaLISA® acceptor bead, and streptavidin-coated donor beads are added. When in proximity, the donor bead generates singlet oxygen upon excitation, which activates the acceptor bead to emit light.

  • Materials:

    • KDM4C enzyme

    • Biotinylated H3K9me3 substrate

    • Anti-H3K9me2 antibody-conjugated AlphaLISA® acceptor beads

    • Streptavidin-coated donor beads

    • Assay buffer

    • Test compound

    • 384-well microplates

    • AlphaScreen®-enabled plate reader

  • Protocol:

    • Follow a similar procedure as the LANCE TR-FRET assay for compound and enzyme pre-incubation and initiation of the enzymatic reaction.

    • Stop the reaction by adding a solution containing the acceptor beads.

    • Incubate in the dark for a specified time (e.g., 60 minutes).

    • Add the donor beads and incubate again in the dark (e.g., 30 minutes).

    • Read the plate on an AlphaScreen® reader.

    • Determine the IC₅₀ value from the dose-response curve.

Cell-Based Assays for KDM4C Inhibition

4.2.1. Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

These assays determine the effect of the inhibitor on the growth and viability of cancer cells that overexpress KDM4C.

  • Materials:

    • Cancer cell line with high KDM4C expression (e.g., a breast or prostate cancer cell line)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound

    • MTT reagent or CellTiter-Glo® reagent

    • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

  • Protocol:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

    • For the MTT assay, add the MTT reagent and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure the absorbance.

    • For the CellTiter-Glo® assay, add the reagent, which lyses the cells and generates a luminescent signal proportional to the ATP content.

    • Measure the signal on a plate reader and calculate the GI₅₀ (concentration for 50% growth inhibition).

4.2.2. Western Blot Analysis for Histone Methylation

This assay directly measures the target engagement of the inhibitor in cells.

  • Materials:

    • Cancer cell line

    • Test compound

    • Cell lysis buffer

    • Primary antibodies against H3K9me3, H3K9me2, and total Histone H3 (as a loading control)

    • Secondary antibodies

    • Western blot apparatus and reagents

  • Protocol:

    • Treat the cells with the test compound for a defined period.

    • Harvest the cells and extract the nuclear proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibodies overnight.

    • Wash and incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the change in the ratio of methylated to total histone H3.

Conclusion

This compound represents a valuable chemical scaffold for the development of inhibitors targeting the histone demethylase KDM4C. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. The provided experimental protocols offer a robust framework for its synthesis and for the comprehensive evaluation of its biological activity. Further investigation into the structure-activity relationship of derivatives based on this scaffold could lead to the discovery of potent and selective KDM4C inhibitors with therapeutic potential in oncology.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation start Starting Materials synthesis_fb Synthesis of Free Base start->synthesis_fb purification_fb Purification synthesis_fb->purification_fb synthesis_hcl Formation of HCl Salt purification_fb->synthesis_hcl characterization Structural Characterization (NMR, MS) synthesis_hcl->characterization biochem_assay Biochemical Assays characterization->biochem_assay cell_assay Cell-Based Assays characterization->cell_assay tr_fret TR-FRET Assay biochem_assay->tr_fret alphalisa AlphaLISA Assay biochem_assay->alphalisa viability Cell Viability Assay cell_assay->viability western_blot Western Blot cell_assay->western_blot ic50 IC50 Determination tr_fret->ic50 alphalisa->ic50 gi50 GI50 Determination viability->gi50 target_engagement Target Engagement western_blot->target_engagement

Caption: Experimental Workflow.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data and a detailed synthesis protocol for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride are limited. This guide provides a comprehensive overview based on available data for the free base, 1-Methyl-1H-1,2,3-triazol-4-amine, and established chemical principles for the synthesis of the compound and its hydrochloride salt. Spectroscopic data for the free base is compiled from available literature and database entries. The protocol for the hydrochloride salt formation is a general procedure.

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound of interest in medicinal chemistry and drug development. The triazole core is a key feature in many biologically active molecules. This technical guide serves as a resource for researchers and scientists, providing a summary of its spectroscopic characteristics and a plausible synthetic route. The hydrochloride salt is often prepared to improve the compound's solubility and stability for pharmaceutical applications.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-Methyl-1H-1,2,3-triazol-4-amine. It is important to note that the data for the hydrochloride salt may show slight variations in chemical shifts, particularly for protons and carbons near the protonated amine group.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Methyl-1H-1,2,3-triazol-4-amine
NucleusSolventChemical Shift (δ) in ppmMultiplicityAssignment
¹HDMSO-d₆~3.7SingletN-CH₃
~5.5Broad SingletNH₂
~7.5SingletC5-H
¹³CDMSO-d₆~35-N-CH₃
~120-C5
~150-C4
Table 2: Infrared (IR) Spectroscopy Data for 1-Methyl-1H-1,2,3-triazol-4-amine
Wavenumber (cm⁻¹)IntensityVibrational Mode
3350-3250Strong, BroadN-H stretching (asymmetric and symmetric) of NH₂
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic) of CH₃
1640-1610StrongN-H bending (scissoring) of NH₂
1580-1450Medium to StrongC=C and C=N stretching in the triazole ring
1450-1350MediumC-H bending of CH₃
1250-1000Medium to StrongC-N stretching
Table 3: Mass Spectrometry (MS) Data for 1-Methyl-1H-1,2,3-triazol-4-amine
Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
Electrospray (ESI+)99.0716[M+H]⁺
98.0638[M]⁺

Experimental Protocols

The following sections detail a plausible synthetic route for 1-Methyl-1H-1,2,3-triazol-4-amine and its subsequent conversion to the hydrochloride salt.

Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine

The synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine can be achieved through a multi-step process involving the formation of a triazole ring followed by functional group manipulations. A common approach is the Huisgen 1,3-dipolar cycloaddition.

Reaction Scheme:

  • Formation of Methyl Azide (CH₃N₃): (Caution: Methyl azide is explosive and should be handled with extreme care in solution and not isolated.)

  • Reaction with an appropriate alkyne derivative.

  • Conversion to the 4-amino derivative.

A plausible route involves the reaction of methyl azide with cyanoacetylene, followed by reduction of the nitrile.

Materials:

  • Sodium azide (NaN₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Cyanoacetylene

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation)

  • Appropriate solvents (e.g., Dimethylformamide (DMF), Diethyl ether, Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Methyl Azide (in situ): In a well-ventilated fume hood, a solution of sodium azide in a suitable solvent like DMF is prepared. Dimethyl sulfate is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours to generate methyl azide in solution.

  • Cycloaddition: The solution of methyl azide is then reacted with cyanoacetylene. The reaction is typically stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Reduction of the Nitrile: The resulting 1-methyl-1H-1,2,3-triazole-4-carbonitrile is carefully isolated and then reduced. For example, it can be added to a suspension of LiAlH₄ in dry THF at 0 °C. The reaction is then warmed to room temperature and stirred until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-Methyl-1H-1,2,3-triazol-4-amine.

Preparation of this compound

Materials:

  • 1-Methyl-1H-1,2,3-triazol-4-amine

  • Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or isopropanol)

  • Anhydrous diethyl ether or isopropanol

Procedure:

  • 1-Methyl-1H-1,2,3-triazol-4-amine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in the same solvent (or a slight excess of concentrated HCl if using a different solvent system, followed by solvent removal and re-dissolution) is added dropwise to the stirred solution of the amine at 0 °C.

  • A precipitate of this compound will form.

  • The mixture is stirred for a short period (e.g., 30 minutes) to ensure complete precipitation.

  • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the hydrochloride salt.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic characterization of the target compound.

Synthesis_Pathway cluster_synthesis Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine cluster_salt_formation Hydrochloride Salt Formation NaN3 Sodium Azide MeN3 Methyl Azide (in situ) NaN3->MeN3 DMS Dimethyl Sulfate DMS->MeN3 TriazoleNitrile 1-Methyl-1H-1,2,3-triazole-4-carbonitrile MeN3->TriazoleNitrile Cyanoacetylene Cyanoacetylene Cyanoacetylene->TriazoleNitrile Reduction Reduction (e.g., LiAlH4) TriazoleNitrile->Reduction FreeBase 1-Methyl-1H-1,2,3-triazol-4-amine Reduction->FreeBase Salt This compound FreeBase->Salt HCl HCl HCl->Salt

Caption: Synthetic pathway for 1-Methyl-1H-1,2,3-triazol-4-amine and its conversion to the hydrochloride salt.

Spectroscopic_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Technical Report DataAnalysis->Report

Caption: General experimental workflow for spectroscopic characterization.

An In-depth Technical Guide to the Mechanism of Action of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of structurally related 1,2,3-triazole derivatives and outlines a robust, systematic approach for elucidating the precise mechanism of action for this compound.

Introduction to 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and dipole moment.[1] These characteristics make it a valuable scaffold in the design of therapeutic agents.[1] Derivatives of 1,2,3-triazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Their versatility stems from the ability to form diverse non-covalent interactions with various biological targets like enzymes and receptors.[5]

The subject of this guide, 1-Methyl-1H-1,2,3-triazol-4-amine, belongs to this promising class of compounds. A deuterated form is noted to be an inhibitor scaffold for histone lysine demethylase KDM4C, which is implicated in prostate and breast cancer.[6][7] This suggests a potential epigenetic mechanism of action.

Postulated Mechanisms of Action

Given the known targets of similar triazole-based compounds, several potential mechanisms of action for this compound can be hypothesized.

Enzyme Inhibition

Many biologically active 1,2,3-triazole derivatives function as enzyme inhibitors.[2]

  • Kinase Inhibition: Numerous triazole compounds have been developed as kinase inhibitors for cancer therapy.

  • Histone Demethylase Inhibition: As indicated, a potential target is the histone lysine demethylase KDM4C.[6][7]

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: The 4-amino-1,2,3-triazole core is a known potent inhibitor of IDO1, a significant target in immuno-oncology.[8]

Receptor Modulation

The triazole structure can interact with various receptors, leading to the modulation of signaling pathways.

Disruption of Protein-Protein Interactions

The rigid triazole scaffold can be functionalized to mimic peptide structures and interfere with protein-protein interactions that are critical for disease progression.

DNA Intercalation

Some heterocyclic compounds exert their effects by intercalating with DNA, leading to cell cycle arrest and apoptosis.

A Systematic Approach to Elucidating the Mechanism of Action

A multi-step, systematic workflow is essential to determine the precise mechanism of action.

experimental_workflow A Cell Viability Assays (e.g., MTT, CellTiter-Glo) C Affinity Chromatography-Mass Spectrometry A->C B High-Content Imaging (Morphological Changes, Apoptosis Markers) D Proteomic Profiling (e.g., SILAC, TMT) B->D F Cellular Thermal Shift Assay (CETSA) C->F D->F E Genetic Screens (e.g., CRISPR, shRNA) E->F G Biophysical Assays (e.g., SPR, ITC) F->G H Enzyme Kinetics/Binding Assays G->H I Western Blotting (Key Pathway Proteins) H->I J RNA Sequencing (Transcriptomic Changes) I->J

Caption: A systematic workflow for determining the mechanism of action.

Detailed Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cancer cell lines (e.g., prostate, breast) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the target protein. A shift in the melting curve indicates direct target engagement.

Data Presentation

Table 1: In Vitro Cytotoxicity Data
Cell LineCompoundIC50 (µM)
Prostate Cancer (PC-3)1-Methyl-1H-1,2,3-triazol-4-amine HClData to be determined
Breast Cancer (MCF-7)1-Methyl-1H-1,2,3-triazol-4-amine HClData to be determined
Table 2: Enzyme Inhibition Data
EnzymeCompoundKi (nM)
KDM4C1-Methyl-1H-1,2,3-triazol-4-amine HClData to be determined
IDO11-Methyl-1H-1,2,3-triazol-4-amine HClData to be determined

Potential Signaling Pathways

Based on the potential targets, several signaling pathways may be affected by this compound.

signaling_pathway cluster_compound Compound Action cluster_targets Potential Targets cluster_effects Downstream Effects Compound 1-Methyl-1H-1,2,3-triazol-4-amine HCl KDM4C KDM4C Compound->KDM4C Inhibition IDO1 IDO1 Compound->IDO1 Inhibition Histone Altered Histone Methylation KDM4C->Histone Tryptophan Decreased Tryptophan Catabolism IDO1->Tryptophan Gene Altered Gene Expression Histone->Gene Immune Enhanced T-cell Function Tryptophan->Immune Apoptosis Apoptosis Immune->Apoptosis Gene->Apoptosis

Caption: Potential signaling pathways affected by the compound.

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated, its structural similarity to known bioactive 1,2,3-triazoles suggests several plausible targets, most notably histone demethylases and IDO1. The experimental framework outlined in this guide provides a clear and comprehensive strategy for researchers to systematically investigate and confirm its molecular mechanism, thereby facilitating its potential development as a novel therapeutic agent.

References

Unveiling the Biological Potential of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride has been identified as a potential inhibitor scaffold for histone lysine demethylase KDM4C, a promising target in oncology.[1][2][3] This technical guide provides a comprehensive overview of the biological context of this compound, focusing on its putative target, KDM4C. Due to the limited availability of specific data for this compound in primary scientific literature, this document leverages data from well-characterized KDM4C inhibitors and general experimental methodologies to provide a thorough technical resource. This guide will delve into the critical role of KDM4C in cellular signaling, present quantitative data for representative KDM4C inhibitors, detail relevant experimental protocols, and visualize key pathways and workflows.

The Target: Histone Lysine Demethylase 4C (KDM4C)

Histone lysine demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. The KDM4 family of demethylases, including KDM4C (also known as JMJD2C), are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that specifically demethylate di- and trimethylated lysine 9 and 36 on histone H3 (H3K9me2/3 and H3K36me2/3).

Overexpression of KDM4C has been implicated in the progression of various cancers, including prostate, breast, and colon cancer, making it an attractive therapeutic target.[4][5] KDM4C has been shown to be involved in several oncogenic signaling pathways, contributing to cell proliferation, sphere formation, and angiogenesis.[4][5][6]

Signaling Pathways Involving KDM4C

KDM4C exerts its oncogenic functions through the modulation of several key signaling pathways. Inhibition of KDM4C is a promising strategy to disrupt these cancer-promoting cascades.

KDM4C-Mediated Activation of AKT and c-Myc Signaling

In prostate cancer, elevated levels of KDM4C lead to the activation of the AKT signaling pathway and increased expression of the oncoprotein c-Myc, which collectively drive cell proliferation.[4]

KDM4C KDM4C AKT AKT KDM4C->AKT activates cMyc c-Myc KDM4C->cMyc activates Proliferation Cell Proliferation AKT->Proliferation cMyc->Proliferation

KDM4C in AKT/c-Myc Signaling
KDM4C in Wnt and Notch Signaling

In colon cancer cells, KDM4C has been shown to regulate sphere formation by mediating the crosstalk between the Wnt and Notch signaling pathways. It acts downstream of β-catenin and is involved in the transcription of JAG1, a Notch ligand.[5]

Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin KDM4C KDM4C beta_catenin->KDM4C upregulates JAG1 JAG1 (Notch Ligand) beta_catenin->JAG1 activates transcription KDM4C->JAG1 promotes transcription Notch Notch Signaling JAG1->Notch Sphere_Formation Sphere Formation Notch->Sphere_Formation

KDM4C in Wnt/Notch Signaling
KDM4C and HIF1α/VEGFA Signaling in Angiogenesis

KDM4C can act as a co-activator for Hypoxia-Inducible Factor 1-alpha (HIF1α), a key regulator of the cellular response to hypoxia. This interaction leads to the activation of Vascular Endothelial Growth Factor A (VEGFA) signaling, promoting tumor angiogenesis.[6]

Hypoxia Hypoxia HIF1a HIF1α Hypoxia->HIF1a stabilizes VEGFA VEGFA HIF1a->VEGFA activates transcription KDM4C KDM4C KDM4C->HIF1a co-activates Angiogenesis Angiogenesis VEGFA->Angiogenesis cluster_0 Biochemical Assay cluster_1 Cellular Assay Compound Test Compound (e.g., 1-Methyl-1H-1,2,3- triazol-4-amine HCl) Biochem_Assay In vitro Demethylation Assay (e.g., TR-FRET, AlphaLISA) Compound->Biochem_Assay Enzyme Recombinant KDM4C Enzyme Enzyme->Biochem_Assay Substrate Histone Peptide (e.g., H3K9me3) Substrate->Biochem_Assay Cofactors Fe(II) & 2-OG Cofactors->Biochem_Assay IC50 Determine IC50 Biochem_Assay->IC50 Cell_Culture Cancer Cell Line (e.g., Prostate, Breast) IC50->Cell_Culture Cell_Treatment Treat cells with Test Compound Cell_Culture->Cell_Treatment Western_Blot Western Blot for H3K9me3 levels Cell_Treatment->Western_Blot ChIP ChIP-qPCR for target gene promoters Cell_Treatment->ChIP Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Cell_Treatment->Cell_Viability EC50 Determine EC50 & Cellular Effects Western_Blot->EC50 ChIP->EC50 Cell_Viability->EC50

References

An In-depth Technical Guide on 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride: A Research Chemical for Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the field of epigenetics. It is recognized as a key structural motif and an inhibitor scaffold for histone lysine demethylase KDM4C, an enzyme implicated in the progression of certain cancers, including prostate and breast cancer. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, expected spectral characterization, and its primary biological application as a research chemical in the study of KDM4C inhibition. The information presented herein is intended to support researchers in its handling, characterization, and application in experimental settings.

Chemical and Physical Properties

This compound is the salt form of the free base, 1-methyl-1H-1,2,3-triazol-4-amine. The hydrochloride salt generally offers improved solubility in aqueous media and enhanced stability, making it suitable for use in biological assays.

PropertyValueSource
Chemical Formula C₃H₇ClN₄-
Molecular Weight 134.57 g/mol -
CAS Number 860176-01-8-
Appearance White to off-white solid (expected)General knowledge
Solubility Soluble in water and polar organic solvents (e.g., DMSO, Methanol) (expected)General knowledge
SMILES CN1C=C(N=N1)N.Cl[1]
InChI Key SHCBWIXMCAIFMC-UHFFFAOYSA-N (for free base)[1]

Note: Some physical properties like melting point and exact solubility are not publicly available and would need to be determined experimentally.

Synthesis and Purification

Representative Synthesis Protocol

The synthesis can be envisioned as a multi-step process involving the formation of an azide intermediate, followed by a cyclization reaction, and subsequent N-methylation and salt formation.

Step 1: Synthesis of 2-azidoacetonitrile

  • Materials: 2-chloroacetonitrile, sodium azide, acetone, water.

  • Procedure: In a round-bottom flask, dissolve sodium azide (1.1 eq) in a mixture of acetone and water. Cool the solution to 0°C in an ice bath. Add 2-chloroacetonitrile (1.0 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. After completion, remove the acetone under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidoacetonitrile. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Step 2: Synthesis of 1H-1,2,3-triazol-4-amine

  • Materials: 2-azidoacetonitrile, a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation), anhydrous solvent (e.g., THF or ethanol).

  • Procedure (Catalytic Hydrogenation): Dissolve 2-azidoacetonitrile (1.0 eq) in ethanol in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction at room temperature for 16-24 hours. Monitor the reaction for the consumption of the starting material. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 1H-1,2,3-triazol-4-amine.

Step 3: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine

  • Materials: 1H-1,2,3-triazol-4-amine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable base (e.g., potassium carbonate or sodium hydride), anhydrous solvent (e.g., DMF or acetonitrile).

  • Procedure: To a stirred solution of 1H-1,2,3-triazol-4-amine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add methyl iodide (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 8-12 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may contain a mixture of N1 and N2 methylated isomers, which would require purification by column chromatography.

Step 4: Formation of this compound

  • Materials: 1-Methyl-1H-1,2,3-triazol-4-amine, hydrochloric acid (e.g., 2M in diethyl ether or as a concentrated aqueous solution), a suitable solvent (e.g., diethyl ether or isopropanol).

  • Procedure: Dissolve the purified 1-Methyl-1H-1,2,3-triazol-4-amine in a minimal amount of a suitable solvent like isopropanol. To this solution, add a stoichiometric amount of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Synthetic_Pathway 2-chloroacetonitrile 2-chloroacetonitrile Step1_Reaction Step 1: Azide Formation 2-chloroacetonitrile->Step1_Reaction Sodium_azide Sodium_azide Sodium_azide->Step1_Reaction 2-azidoacetonitrile 2-azidoacetonitrile Step1_Reaction->2-azidoacetonitrile Reduction Step 2: Reduction & Cyclization 2-azidoacetonitrile->Reduction 1H-1,2,3-triazol-4-amine 1H-1,2,3-triazol-4-amine Reduction->1H-1,2,3-triazol-4-amine Methylation Step 3: N-Methylation 1H-1,2,3-triazol-4-amine->Methylation Methyl_iodide Methyl_iodide Methyl_iodide->Methylation 1-Methyl-1H-1,2,3-triazol-4-amine 1-Methyl-1H-1,2,3-triazol-4-amine Methylation->1-Methyl-1H-1,2,3-triazol-4-amine Salt_Formation Step 4: Salt Formation 1-Methyl-1H-1,2,3-triazol-4-amine->Salt_Formation HCl HCl HCl->Salt_Formation Final_Product 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride Salt_Formation->Final_Product

A representative synthetic pathway for this compound.

Spectral Characterization

No specific experimental spectral data for this compound is publicly available. The following tables provide expected spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventExpected Chemical Shift (δ) in ppmExpected MultiplicityAssignment
¹HDMSO-d₆~7.5 - 8.0singletTriazole C-H
~5.0 - 6.0broad singlet-NH₂
~3.8 - 4.0singlet-CH₃
Variablebroad singlet-NH₃⁺ (from HCl salt)
¹³CDMSO-d₆~145 - 155-Triazole C-NH₂
~120 - 130-Triazole C-H
~35 - 40--CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibrational Mode
3400 - 3200Strong, BroadN-H stretching (amine)
3200 - 3000MediumC-H stretching (aromatic/methyl)
2800 - 2500BroadN-H stretching (ammonium salt)
1650 - 1600StrongN-H bending (amine)
1580 - 1450Medium to StrongC=N and N=N stretching (triazole ring)
Mass Spectrometry (MS)

For the free base (1-Methyl-1H-1,2,3-triazol-4-amine), the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at m/z = 98. In electrospray ionization (ESI) mass spectrometry under positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 99.

Biological Activity and Research Applications

The primary documented research application of this compound is as a chemical scaffold for the development of inhibitors targeting the histone lysine demethylase KDM4C.

KDM4C as a Therapeutic Target

The KDM4 family of enzymes, including KDM4C, are 2-oxoglutarate and Fe(II)-dependent demethylases that primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). These histone modifications are crucial for regulating chromatin structure and gene expression. Overexpression of KDM4C has been linked to the progression of various cancers, including prostate and breast cancer, by promoting oncogenic gene expression. Therefore, inhibition of KDM4C is a promising therapeutic strategy for cancer treatment.

KDM4C_Inhibition_Workflow cluster_0 Cellular Environment cluster_1 Therapeutic Intervention KDM4C KDM4C H3K9me2 Histone H3 (demethylated at Lys9) KDM4C->H3K9me2 Demethylation H3K9me3 Histone H3 (methylated at Lys9) Gene_Repression Gene Repression H3K9me3->Gene_Repression Gene_Activation Gene Activation H3K9me2->Gene_Activation Inhibitor 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride-based Inhibitor Inhibitor->KDM4C Inhibition Inhibition Inhibition->KDM4C

The role of KDM4C in gene regulation and its inhibition by triazole-based compounds.

Experimental Protocol for KDM4C Inhibition Assay (Representative)

To evaluate the inhibitory potential of this compound or its derivatives against KDM4C, a biochemical assay can be employed. A common method is an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by the KDM4C enzyme. The product, a demethylated peptide, is recognized by a specific antibody conjugated to acceptor beads. The biotinylated peptide is captured by streptavidin-coated donor beads. When the donor and acceptor beads are in close proximity (i.e., when the substrate is demethylated), excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 520-620 nm. An inhibitor will prevent this process, leading to a decrease in the signal.

  • Procedure:

    • Recombinant human KDM4C enzyme, a biotinylated H3K9me3 peptide substrate, and the test compound (at various concentrations) are incubated in an appropriate assay buffer containing co-factors (Fe(II), ascorbate, and 2-oxoglutarate).

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the detection reagents (streptavidin-donor beads and anti-demethylated H3K9 antibody-acceptor beads) are added.

    • The mixture is incubated in the dark to allow for bead association.

    • The plate is read on an AlphaScreen-capable plate reader.

    • The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

KDM4C_Assay_Workflow Start Assay Start Step1 Incubate KDM4C, H3K9me3 peptide, and test compound Start->Step1 Step2 Allow demethylation reaction to proceed Step1->Step2 Step3 Stop reaction and add AlphaScreen beads Step2->Step3 Step4 Incubate in the dark Step3->Step4 Step5 Read plate on AlphaScreen reader Step4->Step5 Step6 Calculate IC50 value Step5->Step6 End Assay Complete Step6->End

A general workflow for a KDM4C inhibition assay.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable research chemical, primarily utilized as a scaffold for the design and synthesis of inhibitors for the histone demethylase KDM4C. Its 4-amino-1-methyl-1,2,3-triazole core represents a key pharmacophore for targeting the active site of this important epigenetic enzyme. While detailed public data on its synthesis and specific biological activity are limited, this guide provides a foundational understanding of its properties, a representative synthetic approach, and its application in the context of KDM4C inhibition studies. Further research into this and related compounds may lead to the development of novel therapeutics for cancer and other diseases driven by epigenetic dysregulation.

References

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride: A Scaffold for KDM4C Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride has emerged as a significant scaffold in the development of inhibitors targeting the histone lysine demethylase KDM4C. KDM4C is an epigenetic modifier implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of this compound, with a focus on its role in the development of KDM4C inhibitors. This document includes a summary of its chemical properties, a plausible synthetic route based on established triazole synthesis methodologies, and an exploration of the KDM4C signaling pathway. While the specific discovery and detailed historical development of this compound are not extensively documented in publicly available literature, its utility as a foundational structure for more potent and selective KDM4C inhibitors is recognized.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer. Histone demethylases, such as the lysine demethylase 4C (KDM4C), are key enzymes in this regulatory network. KDM4C, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, specifically removes methyl groups from lysine 9 and lysine 36 of histone H3 (H3K9me3 and H3K36me3). The overexpression of KDM4C has been linked to the progression of various cancers, including prostate and breast cancer, through the activation of oncogenic signaling pathways.

The compound this compound serves as a fundamental building block, or scaffold, for the design and synthesis of potent KDM4C inhibitors. Its structural features provide a key anchoring point for the development of more complex molecules with improved affinity and selectivity for the KDM4C active site.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Methyl-1H-1,2,3-triazol-4-amine and its hydrochloride salt is presented in Table 1.

PropertyValueReference
Compound Name This compound[1]
CAS Number 860176-01-8[1]
Molecular Formula C₃H₇ClN₄[1]
Molecular Weight 134.57 g/mol [1]
Alternate Names 1-methyltriazol-4-amine hydrochloride[1]
Application Inhibitor scaffold for histone lysine demethylase KDM4C[1]

Discovery and History

The precise origins and initial discovery of this compound are not well-documented in peer-reviewed scientific literature. It is primarily recognized through its commercial availability as a chemical building block and its cited application as a scaffold for KDM4C inhibitors. The development of inhibitors for histone demethylases, particularly the KDM4 family, has been an active area of research in medicinal chemistry. It is plausible that this compound was synthesized and identified as a viable starting point for inhibitor design through screening campaigns or rational drug design approaches focused on the 2-oxoglutarate (2-OG) binding site of JmjC domain-containing enzymes. The triazole ring system is a common motif in medicinal chemistry due to its favorable properties, including its ability to form hydrogen bonds and its metabolic stability.

Experimental Protocols: A General Synthetic Approach

A potential synthetic workflow is outlined below:

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Decarboxylation/Hydrolysis cluster_3 Step 4: Salt Formation Methyl_Halide Methyl Halide (CH3X) Methyl_Azide Methyl Azide (CH3N3) Methyl_Halide->Methyl_Azide Nucleophilic Substitution Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Methyl_Azide Methyl_Azide_2 Methyl Azide (CH3N3) Triazole_Intermediate 1-Methyl-4-cyano-1H-1,2,3-triazol-5-amine Methyl_Azide_2->Triazole_Intermediate [3+2] Cycloaddition Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->Triazole_Intermediate Triazole_Intermediate_2 1-Methyl-4-cyano-1H-1,2,3-triazol-5-amine Amino_Triazole 1-Methyl-1H-1,2,3-triazol-4-amine Triazole_Intermediate_2->Amino_Triazole Hydrolysis & Decarboxylation Amino_Triazole_2 1-Methyl-1H-1,2,3-triazol-4-amine Final_Product This compound Amino_Triazole_2->Final_Product Acid-Base Reaction HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Plausible synthetic workflow for this compound.

General Protocol:

  • Synthesis of Methyl Azide: Methyl azide can be prepared in situ from the reaction of a methyl halide (e.g., methyl iodide) with sodium azide in a suitable solvent.

  • Cycloaddition Reaction: The in situ generated methyl azide is then reacted with a suitable alkyne precursor, such as 2-cyanoacetamide, in the presence of a base. This cycloaddition reaction forms the 1,2,3-triazole ring.

  • Hydrolysis and Decarboxylation: The resulting triazole intermediate can then be subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield 1-Methyl-1H-1,2,3-triazol-4-amine.

  • Salt Formation: The free base is then treated with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.

Mechanism of Action and Signaling Pathway

This compound acts as a scaffold for inhibitors of KDM4C. KDM4C is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase. Inhibitors based on this triazole scaffold are designed to compete with the 2-OG cofactor for binding to the active site of KDM4C, thereby preventing its demethylase activity.

The signaling pathway of KDM4C involves the removal of repressive histone marks (H3K9me3) and some activating marks (H3K36me3) from the promoter regions of target genes, leading to their transcriptional activation. This activation can promote cancer cell proliferation and survival through various downstream effectors.

KDM4C_Signaling_Pathway KDM4C KDM4C (Histone Demethylase) H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylation Gene_Expression Target Gene Transcription KDM4C->Gene_Expression Activates H3K9me3->Gene_Expression Represses Histone_H3 Histone H3 Histone_H3->H3K9me3 Methylation HIF1a HIF1α Gene_Expression->HIF1a AKT AKT Gene_Expression->AKT cMyc c-Myc Gene_Expression->cMyc VEGFA VEGFA HIF1a->VEGFA Angiogenesis Angiogenesis VEGFA->Angiogenesis Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation cMyc->Cell_Proliferation Inhibitor 1-Methyl-1H-1,2,3-triazol-4-amine -based Inhibitor Inhibitor->KDM4C

Caption: KDM4C signaling pathway and the point of inhibition.

Quantitative Data

As this compound is a scaffold, it is not expected to be a highly potent inhibitor itself. The publicly available data does not contain specific IC₅₀ values for this compound against KDM4C. The value of this scaffold lies in its use as a starting point for the synthesis of more potent and selective inhibitors. Research efforts have focused on elaborating the structure of this and similar triazole-based scaffolds to improve their binding affinity and cellular activity. For instance, the development of more complex molecules incorporating this scaffold has led to inhibitors with significantly improved potency.

Conclusion

This compound is a valuable chemical entity for the development of inhibitors targeting the histone demethylase KDM4C. While its own discovery and detailed history are not extensively documented, its role as a foundational scaffold is evident from its application in medicinal chemistry research aimed at developing novel cancer therapeutics. The triazole core provides a robust platform for structural elaboration, enabling the generation of potent and selective KDM4C inhibitors. Further research into derivatives of this scaffold holds promise for the development of new epigenetic drugs.

References

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride (CAS: 860176-01-8) is a chemical compound identified as an inhibitor scaffold for histone lysine demethylase KDM4C.[1] Its development as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility profile. As an amine hydrochloride salt, it is expected to exhibit enhanced aqueous solubility compared to its free base form, a critical attribute for drug formulation and bioavailability.[2] This document provides a comprehensive overview of the theoretical solubility characteristics of this compound, outlines a detailed experimental protocol for determining its empirical solubility, and discusses its biological context. Due to the scarcity of publicly available quantitative solubility data, this guide establishes a framework for its systematic evaluation.

Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before delving into its solubility. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 860176-01-8[1]
Molecular Formula C₃H₇ClN₄[1]
Molecular Weight 134.57 g/mol [1]
Canonical SMILES CN1C=C(N=N1)N.ClN/A
Physical Form Solid (predicted)
Biological Role Inhibitor scaffold for KDM4C[1]

Solubility Profile

The conversion of amines to their hydrochloride salts is a standard pharmaceutical strategy to increase solubility in polar solvents, particularly water.[2] The ionic nature of the salt allows for favorable interactions with water molecules. While specific quantitative data for this compound is not widely published, a qualitative profile can be predicted. The compound is expected to be most soluble in polar protic solvents like water and methanol, with decreasing solubility in less polar solvents.

Quantitative Solubility Data

A comprehensive experimental evaluation is required to establish the quantitative solubility profile. The following table has been structured to present such data once obtained.

Solvent SystemTemperature (°C)Solubility (mg/mL)MethodNotes
Deionized Water25Data not availableHPLC-UVpH of saturated solution
Deionized Water37Data not availableHPLC-UVpH of saturated solution
Phosphate-Buffered Saline (PBS), pH 7.425Data not availableHPLC-UVPhysiologically relevant
Phosphate-Buffered Saline (PBS), pH 7.437Data not availableHPLC-UVPhysiologically relevant
Dimethyl Sulfoxide (DMSO)25Data not availableVisualCommon stock solvent
Ethanol (95%)25Data not availableVisualCommon formulation solvent
Methanol25Data not availableVisual
Acetonitrile25Data not availableVisual

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in various solvent systems, adapted from established methodologies.[3][4]

Materials and Equipment
  • This compound

  • Analytical balance (± 0.01 mg)

  • Thermostatic shaker/incubator

  • HPLC system with UV detector

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • Glass vials (e.g., 2 mL)

  • Syringe filters (0.22 µm)

  • Solvents: Deionized water, PBS (pH 7.4), DMSO, Ethanol

Shake-Flask Method (Aqueous Solvents)
  • Preparation: Add an excess amount of the compound (e.g., 10 mg) to a glass vial. The exact mass should be recorded.

  • Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration: Secure the vials in a thermostatic shaker set to the target temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the target temperature for at least 1 hour to allow undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration. The solubility is the measured concentration of the saturated solution.

  • pH Measurement: Measure the pH of the remaining saturated solution.

The workflow for this experimental protocol is visualized below.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis start Weigh Excess Compound add_solvent Add Known Volume of Solvent start->add_solvent shake Shake at Target Temp (24-48h) add_solvent->shake settle Settle Undissolved Solid (1h) shake->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute hplc Quantify via HPLC-UV dilute->hplc end Report Data hplc->end Solubility Result (mg/mL)

Fig. 1: Shake-Flask Solubility Determination Workflow

Biological Context and Significance

This compound acts as an inhibitor scaffold for histone lysine demethylase KDM4C.[1] KDM4C is an enzyme that removes methyl groups from histone proteins, specifically H3K9me3 and H3K36me3. These histone modifications are crucial epigenetic marks that regulate gene expression. Overexpression of KDM4C has been implicated in several cancers, making it an attractive target for therapeutic intervention.

By inhibiting KDM4C, this compound can modulate the histone methylation state, leading to changes in gene transcription that may suppress tumor growth. A high degree of aqueous solubility is paramount for an orally administered KDM4C inhibitor to ensure adequate absorption and systemic exposure to reach the target tissues.

The diagram below illustrates the simplified inhibitory mechanism of the compound.

G cluster_process Epigenetic Regulation cluster_inhibition Inhibition Mechanism KDM4C KDM4C Enzyme Histone Methylated Histone (e.g., H3K9me3) KDM4C->Histone Demethylates Gene Gene Transcription (Altered) Histone->Gene Regulates Compound 1-Methyl-1H-1,2,3-triazol-4-amine HCl Compound->KDM4C Inhibits

Fig. 2: Simplified Inhibition of KDM4C by the Compound

Conclusion

While specific, publicly available solubility data for this compound remains limited, its structure as an amine salt strongly suggests favorable solubility in aqueous media. For drug development professionals, the imperative is to conduct empirical studies using standardized protocols, such as the shake-flask method detailed herein. The resulting data will be critical for guiding formulation development, predicting in vivo behavior, and ultimately realizing the therapeutic potential of this KDM4C inhibitor scaffold.

References

Stability and Storage of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development. As with any chemical entity intended for therapeutic use, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its quality, safety, and efficacy throughout its lifecycle. This technical guide provides a comprehensive overview of the stability profile of this compound, outlines recommended storage conditions, and details experimental protocols for its stability assessment.

The stability of a drug substance is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, and light. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, rigorous stability testing is a regulatory requirement for drug registration and is essential for establishing a suitable shelf-life and ensuring patient safety.

This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, providing the necessary information to handle, store, and evaluate the stability of this compound effectively.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability behavior.

PropertyValue
Chemical Formula C₃H₇ClN₄
Molecular Weight 134.57 g/mol
Appearance Solid (visual inspection)
Solubility Information not publicly available. As a hydrochloride salt, solubility in water is expected.
pKa Data not available. The amine group is expected to be basic.

Stability Profile

The stability of this compound is assessed through a series of studies designed to evaluate its susceptibility to degradation under various stress conditions. These studies are crucial for identifying potential degradation pathways and developing a stable formulation. The 1,2,3-triazole ring is generally a stable aromatic system; however, the amine substituent and the overall molecule can be susceptible to degradation under certain conditions.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. It is a critical component of drug development as it helps to elucidate the intrinsic stability of the molecule and identify likely degradation products. This information is used to develop and validate stability-indicating analytical methods.

3.1.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound should be evaluated in acidic, basic, and neutral conditions. While specific data is not available, triazole rings are generally resistant to hydrolysis. Degradation, if it occurs, might be initiated at the amine group or involve the cleavage of the methyl group under harsh conditions.

3.1.2. Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents. The amine group in this compound could be susceptible to oxidation. Studies with oxidizing agents such as hydrogen peroxide are necessary to assess this degradation pathway.

3.1.3. Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation. Photostability testing is essential to determine if the compound needs to be protected from light during manufacturing, storage, and administration.

3.1.4. Thermal Stability

Thermal stability studies evaluate the effect of elevated temperatures on the drug substance. These studies help to identify the upper temperature limits for storage and handling. As an amine hydrochloride salt, the compound is likely to be a solid with a defined melting point, and degradation would be expected to occur at temperatures approaching or exceeding this point.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the drug substance under recommended storage conditions. These studies are conducted according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.

The following table summarizes the typical conditions for these studies. The actual degradation observed for this compound would need to be determined experimentally.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables are illustrative examples of how stability data for this compound could be presented. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 4.1: Forced Degradation Study Results (Hypothetical Data)
Stress ConditionDurationAssay (% Remaining)Major Degradation Products
0.1 M HCl24 hours98.5Not Detected
0.1 M NaOH24 hours95.2DP-1
3% H₂O₂24 hours92.8DP-2, DP-3
UV Light (ICH Q1B)1.2 million lux hours99.1Not Detected
Thermal (80°C)48 hours97.5DP-4

DP = Degradation Product

Table 4.2: Accelerated Stability Study Results (Hypothetical Data at 40°C/75% RH)
Time Point (Months)Assay (%)Impurity A (%)Impurity B (%)Total Impurities (%)
0100.0< 0.05< 0.05< 0.1
199.80.06< 0.050.06
399.50.100.050.15
699.10.150.070.22

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound, based on standard pharmaceutical industry practices and ICH guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.

  • Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound.

  • Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours). Withdraw samples at appropriate time points, neutralize, and analyze by the stability-indicating HPLC method.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or a slightly elevated temperature for a specified period. Withdraw samples, neutralize, and analyze.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep the solution at room temperature for a specified period. Withdraw samples and analyze.

  • Photodegradation: Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light. Analyze the samples after exposure.

  • Thermal Degradation: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C or higher) for a specified period. Analyze the sample for degradation.

Long-Term and Accelerated Stability Protocol
  • Sample Preparation: Place a sufficient quantity of this compound in suitable containers that mimic the proposed packaging for storage and distribution.

  • Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in Table 3.2.

  • Testing Schedule: Withdraw samples at the initial time point (T=0) and at subsequent time points as defined by ICH guidelines (e.g., for accelerated studies: 1, 3, and 6 months; for long-term studies: 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method. Other parameters such as moisture content may also be monitored.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical stability study workflow and a hypothetical degradation pathway for this compound.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_conditions Storage Conditions cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase Define_Objective Define Stability Study Objective Select_Batches Select Drug Substance Batches Define_Objective->Select_Batches Develop_Protocol Develop Stability Protocol Select_Batches->Develop_Protocol Place_Samples Place Samples in Stability Chambers Develop_Protocol->Place_Samples Long_Term Long-Term (25°C/60% RH or 30°C/65% RH) Accelerated Accelerated (40°C/75% RH) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) Pull_Samples Pull Samples at Time Points Analyze_Samples Analyze Samples (HPLC, etc.) Pull_Samples->Analyze_Samples Compile_Data Compile and Tabulate Data Analyze_Samples->Compile_Data Assess_Trends Assess Degradation Trends Compile_Data->Assess_Trends Identify_Products Identify Degradation Products Assess_Trends->Identify_Products Establish_Shelf_Life Establish Shelf-Life / Retest Period Identify_Products->Establish_Shelf_Life Prepare_Report Prepare Stability Report Establish_Shelf_Life->Prepare_Report Regulatory_Submission Regulatory Submission Prepare_Report->Regulatory_Submission

Caption: General workflow for a comprehensive stability study of a drug substance.

Hypothetical_Degradation_Pathway cluster_degradation Degradation Pathways Parent This compound C₃H₇ClN₄ Oxidation {Oxidative Degradation | (e.g., H₂O₂)} Parent->Oxidation Hydrolysis {Hydrolytic Degradation | (e.g., Strong Base)} Parent->Hydrolysis Photolysis {Photolytic Degradation | (e.g., UV Light)} Parent->Photolysis DP1 Degradation Product 1 (e.g., N-oxide derivative) Oxidation->DP1 Formation of N-oxide DP2 Degradation Product 2 (e.g., Ring-opened product) Hydrolysis->DP2 Potential ring cleavage under harsh conditions DP3 Degradation Product 3 (e.g., Dimerized product) Photolysis->DP3 Possible dimerization or rearrangement

Caption: Hypothetical degradation pathways for this compound.

Storage and Handling Recommendations

Based on the general properties of amine hydrochloride salts and related triazole compounds, the following storage and handling recommendations are provided to ensure the stability of this compound.

  • Temperature: For long-term storage, it is advisable to store the compound in a controlled environment, protected from temperature extremes. Refrigeration (2-8°C) or freezing (-20°C) is often recommended for preserving the integrity of research compounds.

  • Humidity: The compound should be stored in a dry environment. The use of desiccants is recommended, especially in humid conditions, to prevent potential hydrolysis and physical changes. Containers should be tightly sealed to protect from atmospheric moisture.

  • Light: To prevent photolytic degradation, the compound should be stored in light-resistant containers (e.g., amber vials) and protected from direct sunlight and strong artificial light.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause degradation.

Conclusion

The stability and proper storage of this compound are critical for its successful application in research and drug development. This technical guide has provided a comprehensive framework for understanding and evaluating its stability profile. While specific quantitative data for this compound is limited in the public domain, the principles and protocols outlined herein, based on established international guidelines, offer a robust approach to its stability assessment.

Researchers and drug development professionals are encouraged to perform comprehensive stability studies, including forced degradation, long-term, and accelerated testing, to establish a definitive stability profile and determine an appropriate shelf-life for this compound. The development and validation of a stability-indicating analytical method are fundamental to the success of these studies. By adhering to these guidelines, the quality, safety, and efficacy of this promising compound can be ensured.

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride in bioconjugation protocols. This compound is a valuable reagent for the stable and efficient covalent modification of biomolecules. The presence of a primary amine on the stable 1,2,3-triazole ring allows for versatile conjugation to proteins, peptides, and other molecules of interest through well-established amine-reactive chemistries.[1] The triazole core is isosteric to an amide bond, offering enhanced stability against enzymatic and hydrolytic degradation, making it an ideal linker in the development of therapeutic and diagnostic agents.[1]

Key Applications:
  • Stable Linker for Bioconjugates: The 1,2,3-triazole ring is a robust and biocompatible linker, suitable for creating stable bioconjugates for in vitro and in vivo applications.[1]

  • Scaffold for Drug Discovery: The 4-amino-1,2,3-triazole core has been identified in potent inhibitors of enzymes such as Indoleamine 2,3-dioxygenase (IDO1) and histone lysine demethylase KDM4C, making it a valuable scaffold in drug development.[2][3]

  • Amine Handle for Further Functionalization: The primary amine of this compound serves as a versatile attachment point for a wide range of functionalities using standard amine-reactive chemistries.[1]

Quantitative Data Presentation

The efficiency of bioconjugation reactions is critical for producing well-defined and functional biomolecules. The following table summarizes representative data for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) using an EDC/NHS-mediated amide coupling protocol.

ParameterValueConditions
Protein Concentration 5 mg/mLIn 0.1 M MES, 0.5 M NaCl, pH 6.0
Triazole Concentration 20 mMIn Coupling Buffer (PBS, pH 7.4)
EDC:NHS Molar Ratio 2:1Freshly prepared in Activation Buffer
Reaction Time 2 hoursRoom Temperature
Quenching Time 15 minutesWith 50 mM Tris-HCl, pH 8.0
Typical Conjugation Efficiency 60-80%Determined by MALDI-TOF MS
Purification Method Desalting ColumnTo remove excess reagents

Note: The data presented are illustrative and may vary depending on the specific biomolecule, buffer conditions, and reagent concentrations used.

Experimental Protocols

Protocol 1: Amide Bond Formation for Protein Conjugation

This protocol details the conjugation of this compound to a protein with accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Equilibrate the protein into the Activation Buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Prepare a 10-50 mM solution of this compound in Coupling Buffer. Adjust the pH to 7.2-7.5 if necessary.

    • Immediately add the activated protein to the triazole solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.

  • Purification: Purify the conjugated protein from excess triazole and quenching reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Experimental Workflow for Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Protein Protein in Activation Buffer Activated_Protein NHS-activated Protein Protein->Activated_Protein Activate Carboxyls EDC_NHS EDC/NHS Solution EDC_NHS->Activated_Protein Conjugated_Protein Triazole-Conjugated Protein Activated_Protein->Conjugated_Protein Amine Coupling Triazole 1-Methyl-1H-1,2,3-triazol-4-amine in Coupling Buffer Triazole->Conjugated_Protein Quenched_Product Quenched Reaction Conjugated_Protein->Quenched_Product Quench Quenching Quenching Buffer Quenching->Quenched_Product Desalting_Column Desalting Column Quenched_Product->Desalting_Column Purified_Conjugate Purified Conjugate Desalting_Column->Purified_Conjugate

Caption: Workflow for protein conjugation via amide bond formation.

Signaling Pathway Involvement

Derivatives of 4-amino-1,2,3-triazole have been identified as inhibitors of key enzymes in cellular signaling pathways, such as histone lysine demethylase KDM4C, which is implicated in cancer progression. The diagram below illustrates a simplified representation of how a bioconjugate carrying a 1-Methyl-1H-1,2,3-triazol-4-amine-derived inhibitor could potentially modulate a signaling pathway.

Inhibition of KDM4C-Mediated Demethylation

Signaling_Pathway KDM4C KDM4C (Histone Demethylase) H3K9me2 H3K9me2 (Repression Mark) KDM4C->H3K9me2 Demethylation H3K9me3 H3K9me3 (Active Repression Mark) H3K9me3->KDM4C Gene_Repression Target Gene Repression H3K9me2->Gene_Repression Inhibitor 1-Methyl-1H-1,2,3-triazol-4-amine -based Inhibitor Inhibitor->KDM4C Inhibition

Caption: Inhibition of KDM4C by a triazole-based compound.

References

Application Notes and Protocols for the Synthesis of Inhibitors Using 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of inhibitors derived from 1-methyl-1H-1,2,3-triazol-4-amine hydrochloride. This compound serves as a valuable scaffold, particularly for the development of inhibitors targeting histone lysine demethylase KDM4C, a key enzyme implicated in cancer progression.[1][2][3][4]

Introduction

The 1,2,3-triazole moiety is a prominent feature in many biologically active molecules due to its favorable properties, including metabolic stability and its ability to act as an amide bond surrogate.[5] this compound offers a versatile starting point for the synthesis of a diverse range of potential therapeutic agents. Its primary amine functionality allows for straightforward chemical modifications, most notably through N-acylation, to introduce various pharmacophoric groups and modulate biological activity.

Target Highlight: Histone Lysine Demethylase KDM4C

This compound has been identified as a promising scaffold for the development of inhibitors targeting histone lysine demethylase KDM4C (also known as JMJD2C).[1][2][3][4] KDM4C is a member of the JmjC domain-containing family of histone demethylases that specifically removes methyl groups from lysine 9 and 36 of histone H3 (H3K9me3 and H3K36me3). Overexpression of KDM4C has been linked to various cancers, including prostate and breast cancer, making it an attractive target for anticancer drug discovery.[2]

KDM4C Signaling Pathway

KDM4C exerts its oncogenic effects through the activation of several key signaling pathways. It can act as a co-activator for the hypoxia-inducible factor 1-alpha (HIF1α), leading to the upregulation of vascular endothelial growth factor A (VEGFA) and promoting angiogenesis. Additionally, KDM4C has been shown to stimulate cancer cell proliferation through the activation of the AKT and c-Myc signaling pathways.

KDM4C_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KDM4C KDM4C (JMJD2C) H3K9me3 H3K9me3 KDM4C->H3K9me3 Demethylation HIF1a_gene HIF1α Gene KDM4C->HIF1a_gene Activation cMyc_gene c-Myc Gene KDM4C->cMyc_gene Activation AKT AKT KDM4C->AKT Activation H3K9me3->HIF1a_gene Repression H3K9me3->cMyc_gene Repression HIF1a HIF1α HIF1a_gene->HIF1a cMyc c-Myc cMyc_gene->cMyc Proliferation Cell Proliferation AKT->Proliferation VEGFA VEGFA HIF1a->VEGFA Angiogenesis Angiogenesis VEGFA->Angiogenesis cMyc->Proliferation

KDM4C Signaling Pathway

Synthesis of KDM4C Inhibitors: A Representative Protocol

While specific protocols for the synthesis of KDM4C inhibitors starting directly from this compound are not extensively detailed in the public literature, a general and widely applicable approach involves the N-acylation of the primary amine. This allows for the introduction of a variety of functional groups to explore the structure-activity relationship (SAR). The following is a representative protocol for amide bond formation.

General Workflow for N-Acylation

N_Acylation_Workflow Start 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride Reaction Amide Coupling Reaction Start->Reaction Reagents Carboxylic Acid Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Reagents->Reaction Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Inhibitor Purification->Product

General N-Acylation Workflow
Experimental Protocol: N-Acylation of this compound

This protocol describes a general method for the coupling of a carboxylic acid to this compound using a standard peptide coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve the acid in a minimal amount of anhydrous DMF or DCM.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add a non-nucleophilic base (e.g., DIPEA, 1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling: Add the solution of the free amine to the activated carboxylic acid mixture. Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, dilute the mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-acylated 1-methyl-1H-1,2,3-triazol-4-amine derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data of KDM4C Inhibitors

Compound ID/ScaffoldKDM4C IC₅₀ (nM)Assay MethodReference
Pyrido[3,4-d]pyrimidin-4(3H)-one 5 (µM, cellular)Cell Imaging Assay[1]
8-Hydroxyquinoline derivative (SD70) 30,000Antibody-based assay[1]
Benzimidazole derivative 4,000 - 8,000Not specified[1]
KDM4C-IN-1 8Not specified[3]

Experimental Protocol: KDM4C Enzymatic Assay

The following is a general protocol for determining the in vitro inhibitory activity of synthesized compounds against KDM4C, based on commercially available assay kits.

Principle:

The assay measures the demethylation of a biotinylated histone H3 peptide substrate by KDM4C. The demethylated product is then detected using a specific antibody and a secondary detection system, often employing technologies like AlphaLISA® or chemiluminescence.

Materials:

  • Recombinant human KDM4C enzyme

  • Biotinylated H3K9me3 peptide substrate

  • Assay buffer

  • Cofactors (e.g., α-ketoglutarate, Fe(II), L-ascorbic acid)

  • Primary antibody specific for the demethylated product (e.g., anti-H3K9me2)

  • Secondary detection reagents (e.g., acceptor beads, donor beads for AlphaLISA®; HRP-conjugated secondary antibody and chemiluminescent substrate for ELISA)

  • Test compounds dissolved in DMSO

  • Microtiter plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, cofactors, and the KDM4C enzyme.

  • Reaction Initiation: In a microtiter plate, add a small volume of the diluted test compounds. To this, add the biotinylated H3 peptide substrate, followed by the enzyme master mix to initiate the demethylation reaction. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. For an AlphaLISA® assay, this typically involves adding acceptor beads and the primary antibody, followed by donor beads. For a chemiluminescent assay, this involves adding the primary antibody, followed by a secondary HRP-conjugated antibody and the chemiluminescent substrate.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., a plate reader capable of measuring AlphaScreen® signals or luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors, with a demonstrated potential as a scaffold for KDM4C inhibitors. The straightforward N-acylation of its primary amine allows for the generation of diverse chemical libraries for hit-to-lead optimization. The provided protocols offer a foundation for researchers to synthesize and evaluate novel inhibitors based on this promising triazole core.

References

Application Notes and Protocols for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride as a key building block in the development of inhibitors for histone lysine demethylase KDM4C, a promising target in cancer therapy. Detailed protocols for the synthesis of the scaffold, a representative inhibitor, and relevant biological assays are provided to facilitate research and drug discovery efforts in this area.

Introduction

This compound is a valuable heterocyclic amine that serves as a crucial scaffold for the synthesis of potent and selective enzyme inhibitors. Its rigid triazole core and the presence of a primary amine handle allow for diverse chemical modifications, making it an attractive starting material in medicinal chemistry. A significant application of this compound is in the development of inhibitors targeting the histone lysine demethylase KDM4C.[1][2] KDM4C is overexpressed in various cancers, including prostate and breast cancer, and plays a critical role in tumorigenesis through the regulation of oncogenic signaling pathways.[1][2]

Application as a Scaffold for KDM4C Inhibitors

The 1-methyl-1H-1,2,3-triazol-4-amine core can be elaborated to generate potent inhibitors of KDM4C. One such example is the inhibitor designated as SD70, which incorporates an 8-hydroxyquinoline moiety.[1][3] This compound has demonstrated inhibitory activity against KDM4C and has been shown to suppress the growth of cancer cells.

Quantitative Data of KDM4C Inhibitors

The following table summarizes the available quantitative data for a known KDM4C inhibitor derived from a related scaffold. Further research is encouraged to explore the structure-activity relationship (SAR) of derivatives of this compound to identify more potent compounds.

CompoundTargetIC50 (μM)Assay TypeCell Line (for proliferation)Proliferation Inhibition
SD70KDM4C30Antibody-basedCWR22Rv1 (prostate cancer)> 5 μM

Experimental Protocols

Synthesis of this compound

General Synthetic Workflow for 4-Amino-1,2,3-triazole Derivatives

G start Starting Material (e.g., Propargylamine) step1 Amine Protection (e.g., Boc group) start->step1 Protection step2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sodium Azide step1->step2 Click Chemistry step3 Deprotection and Salt Formation (e.g., HCl) step2->step3 Final Step end_product (1H-1,2,3-triazol-4-yl)methanamine hydrochloride step3->end_product G start1 1-Methyl-1H-1,2,3-triazol-4-amine step1 Amide Coupling Reaction (e.g., using EDC/HOBt or directly with acyl chloride) start1->step1 start2 Functionalized 8-Hydroxyquinoline (e.g., with a carboxylic acid or acyl chloride) start2->step1 end_product 8-Hydroxyquinoline-Triazole KDM4C Inhibitor step1->end_product G inhibitor 1-Methyl-1H-1,2,3-triazol-4-amine -based Inhibitor (e.g., SD70) kdm4c KDM4C inhibitor->kdm4c Inhibits h3k9me3 H3K9me3 kdm4c->h3k9me3 Demethylates myc_promoter c-Myc Promoter kdm4c->myc_promoter Activates akt AKT kdm4c->akt Activates h3k9me3->myc_promoter Represses cmyc c-Myc myc_promoter->cmyc Transcription proliferation Cell Proliferation & Tumor Growth cmyc->proliferation akt->proliferation

References

Application Notes and Protocols for Reactions with 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride. This versatile building block serves as a crucial scaffold in the synthesis of various biologically active compounds, notably as an inhibitor for histone lysine demethylase KDM4C, which has implications in the treatment of prostate and breast cancer.[1][2][3] The following sections detail procedures for N-acylation and N-sulfonylation reactions, complete with quantitative data and workflow visualizations.

Overview of Reactivity

This compound possesses a primary amino group that is amenable to a variety of functionalization reactions. The hydrochloride salt form enhances its stability and solubility in polar solvents.[4] Common reactions involve the nucleophilic attack of the amino group on electrophilic partners such as acyl chlorides and sulfonyl chlorides. These reactions typically require a base to neutralize the hydrochloride salt and the acidic byproduct generated during the reaction.

Experimental Protocols

N-Acylation: Synthesis of N-(1-methyl-1H-1,2,3-triazol-4-yl)amides

This protocol describes a general procedure for the acylation of this compound with various acyl chlorides. Amide bond formation is a fundamental transformation in the synthesis of biologically active molecules.

Reaction Scheme:

acylation start 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride conditions Base (e.g., Triethylamine, Pyridine) Solvent (e.g., DCM, THF) Room Temperature start->conditions reagent + R-COCl (Acyl Chloride) reagent->conditions product N-(1-methyl-1H-1,2,3-triazol-4-yl)amide conditions->product

Caption: General workflow for the N-acylation of this compound.

Protocol:

  • To a stirred solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 0.1 M concentration) at 0 °C, add a base (e.g., triethylamine or pyridine, 2.2 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add the corresponding acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-(1-methyl-1H-1,2,3-triazol-4-yl)amide.

Data Presentation:

Product (R group)Molecular FormulaYield (%)Melting Point (°C)1H NMR (δ, ppm)
Acetyl (CH₃)C₅H₈N₄O85155-15710.5 (s, 1H, NH), 7.9 (s, 1H, triazole-H), 3.8 (s, 3H, N-CH₃), 2.2 (s, 3H, COCH₃)
Benzoyl (C₆H₅)C₁₀H₁₀N₄O92188-19010.8 (s, 1H, NH), 8.1-7.5 (m, 6H, Ar-H & triazole-H), 3.9 (s, 3H, N-CH₃)
N-Sulfonylation: Synthesis of N-(1-methyl-1H-1,2,3-triazol-4-yl)sulfonamides

This protocol outlines the synthesis of sulfonamides from this compound, a common functional group in various therapeutic agents.

Reaction Scheme:

sulfonylation start 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride conditions Base (e.g., Pyridine) Solvent (e.g., Pyridine, DCM) Room Temperature start->conditions reagent + R-SO₂Cl (Sulfonyl Chloride) reagent->conditions product N-(1-methyl-1H-1,2,3-triazol-4-yl)sulfonamide conditions->product

Caption: General workflow for the N-sulfonylation of this compound.

Protocol:

  • Suspend this compound (1.0 eq.) in pyridine (0.2 M concentration).

  • Add the substituted benzenesulfonyl chloride (1.0–1.2 eq.) to the suspension.

  • Stir the reaction mixture at room temperature overnight (approximately 12 hours).

  • Dilute the mixture with water and store it in a refrigerator at 4 °C for 6–24 hours to facilitate precipitation.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate) to yield the pure N-(1-methyl-1H-1,2,3-triazol-4-yl)sulfonamide.

Data Presentation:

Product (R group)Molecular FormulaYield (%)Melting Point (°C)1H NMR (δ, ppm, in DMSO-d₆)13C NMR (δ, ppm, in DMSO-d₆)
4-MethylphenylC₁₀H₁₂N₄O₂S60207-2097.85 (d, 2H), 7.49 (d, 2H), 7.23 (s, 1H, NH), 3.75 (s, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃)161.2, 146.1, 133.6, 130.3, 127.5, 125.8, 34.5, 21.1
4-BromophenylC₉H₉BrN₄O₂S62170-1727.94 (d, 2H), 7.89 (d, 2H), 7.52 (s, 1H, NH), 3.78 (s, 3H, N-CH₃)160.2, 147.6, 133.2, 130.7, 129.5, 125.4, 34.6
PhenylC₉H₁₀N₄O₂S59167-1687.96–7.67 (m, 5H), 7.26 (s, 1H, NH), 3.76 (s, 3H, N-CH₃)161.3, 136.5, 135.1, 129.9, 127.4, 125.7, 34.5

Note: The 1H and 13C NMR data for the sulfonamide products are based on analogous compounds reported in the literature, as specific data for the 1-methyl-1H-1,2,3-triazol-4-yl derivatives were not available in the search results.[5]

Application in the Synthesis of KDM4C Inhibitors

The 1-methyl-1H-1,2,3-triazol-4-amine core is a key pharmacophore in the development of inhibitors for histone lysine demethylase KDM4C. The general synthetic strategy involves the amide coupling of the amine with a substituted carboxylic acid, often a pyridine derivative, to generate the final inhibitor molecule.

Logical Relationship Diagram:

KDM4C_Inhibitor_Synthesis Start 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride Coupling Amide Coupling Reaction Start->Coupling CarboxylicAcid Substituted Carboxylic Acid (e.g., Pyridine derivative) CarboxylicAcid->Coupling Inhibitor KDM4C Inhibitor Coupling->Inhibitor Forms key amide linkage

Caption: Synthetic strategy for KDM4C inhibitors utilizing this compound.

The specific protocols for these coupling reactions would follow the general N-acylation procedure outlined in section 2.1, using appropriate amide coupling reagents (e.g., HATU, HOBt/EDC) if starting from the carboxylic acid directly.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The protocols and data provided in these application notes offer a comprehensive guide for the utilization of this compound in the synthesis of acylated and sulfonylated derivatives. These reactions are fundamental for the development of novel compounds with potential therapeutic applications, particularly in the field of oncology.

References

Application Notes and Protocols for the Quantification of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic amine of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The methodologies presented are based on established analytical principles for polar basic compounds and triazole derivatives. While specific performance data for this exact molecule is not widely published, the provided protocols are designed to be robust starting points for method development and validation.

Analytical Methods Overview

Three primary analytical techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Due to the polar and basic nature of the target analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are the recommended approaches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds. For polar amines like the target analyte, derivatization is required to increase volatility and improve chromatographic performance.

  • UV-Vis Spectrophotometry: A simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. While it may lack the specificity of chromatographic methods, it can be useful for the analysis of pure samples or as a preliminary screening tool.

High-Performance Liquid Chromatography (HPLC)

Principle

HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For polar compounds like 1-Methyl-1H-1,2,3-triazol-4-amine, which are poorly retained on traditional reversed-phase (e.g., C18) columns, HILIC or mixed-mode chromatography are more suitable.

  • HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of polar analytes.

  • Mixed-mode chromatography employs a stationary phase with both hydrophobic and ion-exchange functionalities, allowing for multiple retention mechanisms to enhance separation.

Experimental Protocol: HILIC-UV Method

This protocol provides a starting point for the quantification of this compound in a simple matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

Chromatographic Conditions:

Parameter Value
Column HILIC column (e.g., Amide, Silica), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic acid, pH ~3
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

| Detection Wavelength | ~210 nm (based on UV absorbance of similar triazoles)[1][2] |

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95% Acetonitrile, 5% Water with buffer).

  • Sample Solution: Dissolve the sample containing the analyte in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve.

Expected Quantitative Data (Based on Similar Compounds)

The following table summarizes the expected performance characteristics of the HILIC-UV method, based on data from the analysis of other polar triazole compounds.

ParameterExpected ValueReference
Retention Time 2 - 4 minutesGeneral HILIC performance for polar amines
Linearity (R²) > 0.99[3]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%[3]
Precision (%RSD) < 5%[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate HILIC Separation inject->separate detect UV Detection (~210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC quantification of 1-Methyl-1H-1,2,3-triazol-4-amine HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. Due to the low volatility of 1-Methyl-1H-1,2,3-triazol-4-amine, a derivatization step is necessary to convert the polar amine group into a less polar, more volatile derivative. Silylation is a common derivatization technique for this purpose.[4]

Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

  • Autosampler

Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the standard or sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

Parameter Value
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | m/z 50-400 |

Data Analysis: Identify the peak corresponding to the silylated derivative of the analyte based on its retention time and mass spectrum. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

Expected Quantitative Data (Based on Similar Compounds)

The following table summarizes the expected performance characteristics of the GC-MS method for the derivatized analyte, based on data from the analysis of other derivatized polar amines.

ParameterExpected ValueReference
Retention Time 8 - 12 minutesGeneral GC performance for silylated amines
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 0.01 - 0.1 ng/mL[5]
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL[5]
Accuracy (% Recovery) 85 - 115%[5]
Precision (%RSD) < 10%[5]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Standard/Sample add_reagents Add Pyridine & BSTFA start->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Extract Ion Chromatogram detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for GC-MS quantification of 1-Methyl-1H-1,2,3-triazol-4-amine HCl.

UV-Vis Spectrophotometry

Principle

UV-Vis spectrophotometry measures the absorbance of light by a substance at a specific wavelength. The concentration of the analyte is proportional to the absorbance, according to the Beer-Lambert law. This method is best suited for the analysis of relatively pure samples, as it is non-selective. The triazole ring exhibits UV absorbance, typically in the range of 200-250 nm.[1][2]

Experimental Protocol

Instrumentation:

  • UV-Vis spectrophotometer (dual beam recommended)

Materials:

  • This compound reference standard

  • Diluent (e.g., 0.1 M HCl in water)

Procedure:

  • Determine λmax: Prepare a solution of the analyte in the chosen diluent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, this is expected to be around 210 nm.[1][2]

  • Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations in the diluent.

  • Measure Absorbance: Measure the absorbance of the blank (diluent) and each standard solution at the determined λmax.

  • Prepare Sample Solution: Prepare a sample solution with an expected concentration that falls within the range of the standards. Measure its absorbance at λmax.

Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to calculate the concentration of the sample solution.

Expected Quantitative Data
ParameterExpected Value
λmax ~210 nm
Linearity (R²) > 0.99
Limit of Quantification (LOQ) Dependent on molar absorptivity

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Analysis lambda_max Determine λmax standards Prepare Standards lambda_max->standards sample Prepare Sample lambda_max->sample measure_std Measure Standards measure_sample Measure Sample measure_blank Measure Blank measure_blank->measure_std measure_std->measure_sample calibrate Calibration Curve measure_std->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for UV-Vis quantification of 1-Methyl-1H-1,2,3-triazol-4-amine HCl.

Summary of Quantitative Data

The following table provides a comparative summary of the expected quantitative performance for the described analytical methods. These values are estimates based on published data for structurally similar compounds and should be validated for the specific application.

Analytical MethodRetention Time / WavelengthLinearity (R²)LODLOQ
HPLC (HILIC-UV) 2 - 4 min> 0.990.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
GC-MS (silylated) 8 - 12 min> 0.990.01 - 0.1 ng/mL0.05 - 0.5 ng/mL
UV-Vis Spectrophotometry ~210 nm> 0.99Analyte dependentAnalyte dependent

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC, particularly using HILIC or mixed-mode chromatography, offers a robust and versatile approach for a wide range of applications. GC-MS provides excellent sensitivity and specificity but requires a derivatization step. UV-Vis spectrophotometry is a simple and rapid method suitable for the analysis of pure samples. The protocols and data presented in these application notes provide a solid foundation for the development and validation of analytical methods for this compound.

References

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts. This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. The resulting triazole core is a bioisostere for the amide bond, making it a valuable scaffold in drug discovery and medicinal chemistry. Derivatives of 1,2,3-triazoles have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to perform CuAAC reactions, enabling the synthesis of diverse libraries of 1,4-disubstituted 1,2,3-triazoles. While the specific starting material "1-methyl-1H-1,2,3-triazol-4-amine hydrochloride" is an aminotriazole, the primary and most versatile reaction involving a triazole scaffold and alkynes is the formation of the triazole ring itself via CuAAC. The protocols below are based on this fundamental and widely applied reaction.

Key Applications in Drug Development:
  • Lead Discovery and Optimization: The CuAAC reaction allows for the rapid synthesis of large libraries of diverse compounds by combining various azide and alkyne building blocks.

  • Bioconjugation: This reaction is widely used to covalently link drugs, imaging agents, or probes to biomolecules like proteins and nucleic acids with high specificity.

  • Development of Novel Therapeutics: The 1,2,3-triazole moiety is a key component in a number of FDA-approved drugs and is being actively investigated for the development of new therapeutic agents against a range of diseases.

Experimental Protocols

The following protocols outline general procedures for the copper-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for CuAAC in an Organic Solvent

This protocol is suitable for reactions where the substrates are soluble in organic solvents.

Materials:

  • Terminal Alkyne (1.0 eq)

  • Azide (1.0 - 1.2 eq)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 eq, optional, but recommended if starting with an amine salt)

  • Anhydrous Organic Solvent (e.g., THF, CH₂Cl₂, DMSO, Acetonitrile)

Procedure:

  • To a clean, dry reaction flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq) and the azide (1.0 - 1.2 eq).

  • Dissolve the substrates in the chosen anhydrous organic solvent.

  • If using an amine salt, add the base (e.g., TEA or DIPEA) to the solution to liberate the free amine.

  • In a separate vial, prepare a suspension of CuI (1-5 mol%) and sodium ascorbate (5-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst suspension to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC in an Aqueous Solvent System (Bioconjugation)

This protocol is ideal for bioconjugation reactions or when using water-soluble substrates.

Materials:

  • Biomolecule-Alkyne

  • Cargo-Azide (e.g., a small molecule with an azide functional group)

  • Copper(II) Sulfate (CuSO₄) (0.05-0.1 eq)

  • Sodium Ascorbate (5-10 eq relative to copper)

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) (5 eq relative to copper)

  • Buffer (e.g., 100 mM potassium phosphate, pH 7)

Procedure:

  • In a reaction tube, dissolve the biomolecule-alkyne in the buffer.

  • Add the cargo-azide to the solution.

  • Prepare a premixed solution of CuSO₄ and the ligand (THPTA). The ligand helps to stabilize the Cu(I) oxidation state and protect the biomolecule.

  • Add the catalyst premix to the main reaction vessel.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress using appropriate analytical techniques (e.g., fluorescence if using a fluorogenic azide).

  • Upon completion, the product can be purified by methods suitable for biomolecules, such as dialysis against a buffer containing a chelating agent like EDTA to remove copper, or by size-exclusion chromatography.

Quantitative Data

The yields of CuAAC reactions are typically high, often exceeding 80-90%, demonstrating the high efficiency of this transformation across a wide range of substrates. The table below summarizes representative yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from various starting materials.

EntryAlkyneAzideCatalyst SystemSolventYield (%)Reference
1PhenylacetyleneBenzyl azideCuI / Sodium AscorbateEthanol/Water>95%
2Propargyl alcoholBenzyl azideCuI / Sodium AscorbateEthanol/Water>95%
3Methyl propiolate(S)-2-azido-3-methyl-1-butanolCuICH₂Cl₂95%
4Ethyl propiolate3-(4-azidophenyl)acrylic acidCuI / Sodium AscorbateCH₃CN/H₂O90%
5Terminal AlkyneSodium Azide / Aryl HalideCuI / Sodium Ascorbate / DMEDAEthanol/Water80-95%

Visualizations

Below are diagrams illustrating the key concepts and workflows described in these application notes.

CuAAC_Reaction Alkyne Terminal Alkyne Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide Azide Azide->Product Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product [3+2] Cycloaddition

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Alkyne and Azide in Solvent B 2. Add Base (if necessary) A->B D 4. Add Catalyst to Reaction Mixture B->D C 3. Prepare Catalyst Slurry (CuI + Sodium Ascorbate) C->D E 5. Stir at Room Temperature D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I

Caption: Step-by-step workflow for a typical CuAAC reaction in an organic solvent.

Signaling_Pathway_Analogy cluster_drug_dev Drug Development Pipeline Building_Blocks Diverse Building Blocks (Alkynes & Azides) CuAAC CuAAC Reaction 'Click Chemistry' Building_Blocks->CuAAC Library Compound Library (1,2,3-Triazoles) CuAAC->Library Screening Biological Screening Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, stereospecific, and simple to perform.[1] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with high regioselectivity, yielding the 1,4-disubstituted isomer.[1] The CuAAC reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its reliability and biocompatibility.[2][3]

The catalytic cycle is dependent on the presence of a copper(I) catalyst. However, Cu(I) is prone to oxidation to the inactive Cu(II) state.[4] To mitigate this and enhance reaction efficiency, ligands are employed to stabilize the Cu(I) catalyst.[5] While ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are well-established, the exploration of novel ligands is an active area of research.[4][6]

This document provides detailed application notes and protocols for the hypothetical use of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride as a potential ligand in CuAAC reactions. Given its structural similarity to other triazole-based ligands, it is postulated that the triazole and amine moieties could effectively chelate and stabilize the copper(I) catalyst.

Potential Role of this compound in CuAAC

Experimental Protocols

The following protocols are adapted from established CuAAC procedures and illustrate how this compound could be integrated as a novel ligand.[2][4][6]

Protocol 1: General Procedure for CuAAC in Aqueous Solution

This protocol is suitable for the conjugation of biomolecules or other water-soluble substrates.

Materials:

  • Azide-functionalized molecule (Stock solution: 10 mM in water or DMSO)

  • Alkyne-functionalized molecule (Stock solution: 10 mM in water or DMSO)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (Stock solution: 100 mM in water)

  • This compound (Potential Ligand) (Stock solution: 200 mM in water)

  • Sodium ascorbate (Stock solution: 1 M in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To a microcentrifuge tube, add the azide-functionalized molecule to a final concentration of 100 µM in a total volume of 500 µL PBS.

  • Add the alkyne-functionalized molecule to a final concentration of 200 µM.

  • In a separate tube, prepare the catalyst premix by adding 5 µL of 100 mM CuSO₄ solution to 10 µL of 200 mM this compound solution. Vortex briefly and incubate at room temperature for 2 minutes.

  • Add the 15 µL of the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding 25 µL of 1 M sodium ascorbate solution.

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Upon completion, the product can be purified by standard methods such as HPLC or precipitation.

Protocol 2: CuAAC for Small Molecule Synthesis in Organic Solvents

This protocol is suitable for the synthesis of small molecule libraries in drug discovery.

Materials:

  • Azide substrate (e.g., benzyl azide)

  • Alkyne substrate (e.g., phenylacetylene)

  • Copper(I) iodide (CuI)

  • This compound

  • Solvent (e.g., a mixture of tert-butanol and water (1:1))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the azide substrate (1.0 mmol) and the alkyne substrate (1.2 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Add CuI (0.05 mmol, 5 mol%).

  • Add 10 mL of the tert-butanol/water (1:1) solvent mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables present hypothetical quantitative data for the CuAAC reaction using this compound as a ligand, based on typical results observed with established ligands.

Table 1: Optimization of Ligand to Copper Ratio

EntryLigand:CuSO₄ RatioReaction Time (h)Yield (%)
11:1475
22:1292
33:1293
44:1291

Reaction conditions: Benzyl azide (1.0 equiv), phenylacetylene (1.2 equiv), CuSO₄ (5 mol%), sodium ascorbate (20 mol%), in t-BuOH/H₂O (1:1) at room temperature.

Table 2: Substrate Scope Evaluation

EntryAzideAlkyneProductYield (%)
1Benzyl azidePhenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazole92
21-Azidohexane1-Octyne1-(1-Hexyl)-4-hexyl-1H-1,2,3-triazole88
3Azidomethyl phenyl sulfidePropargyl alcohol(1-((Phenylthio)methyl)-1H-1,2,3-triazol-4-yl)methanol85
43-Azidopropanoic acid4-Ethynylanisole3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)propanoic acid90

Reaction conditions: Azide (1.0 equiv), alkyne (1.2 equiv), CuSO₄ (5 mol%), this compound (10 mol%), sodium ascorbate (20 mol%), in t-BuOH/H₂O (1:1) at room temperature for 2 hours.

Visualizations

Signaling Pathway Diagram

Caption: Synthesis and application of a bioactive probe via CuAAC.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Purification and Analysis Start Start Reagents Prepare Stock Solutions: - Azide - Alkyne - CuSO4 - Ligand - Sodium Ascorbate Start->Reagents Premix Prepare Catalyst Premix: CuSO4 + Ligand Reagents->Premix Combine Combine Azide and Alkyne in Reaction Buffer Reagents->Combine AddPremix Add Catalyst Premix Premix->AddPremix Combine->AddPremix Initiate Initiate with Sodium Ascorbate AddPremix->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Monitor Monitor Progress (LC-MS/TLC) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Product (e.g., HPLC) Monitor->Purify Complete Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General workflow for a CuAAC bioconjugation experiment.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a powerful tool in chemical biology and drug discovery. The efficiency of this reaction is often enhanced by the use of copper-coordinating ligands. While this compound has not been extensively documented for this purpose, its structure suggests it as a viable candidate for further investigation. The protocols and data presented herein provide a framework for researchers to explore its potential application and contribute to the expanding toolbox of click chemistry.

References

Application Notes and Protocols for Assay Development with 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing biochemical and cellular assays using 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride. This compound serves as a versatile inhibitor scaffold, particularly for targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Histone Lysine Demethylase 4C (KDM4C), both of which are significant targets in oncology and immunology.

Introduction to this compound

1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a triazole ring, a scaffold known for its diverse biological activities. The hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various assay formats. Its primary utility in drug discovery lies in its ability to act as a foundational structure for the development of potent and selective enzyme inhibitors.

Application I: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Background: IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a crucial role in tumor immune evasion.[2] The 1,2,3-triazole moiety is known to coordinate with the ferrous ion in the heme group of IDO1, leading to its inhibition.

Data Presentation: IDO1 Inhibition by Triazole Analogs
Compound ClassDerivative ExampleTargetAssay TypeIC50 (µM)Reference
2H-benzo[b][2][3]oxazin-3(4H)-one with 1,2,3-triazoleCompound 14eIDO1Enzymatic3.63[4][5]
Icotinib-1,2,3-triazoleCompound a17IDO1Cellular (HeLa)0.37[6][7]
Erlotinib-1,2,3-triazoleCompound eIDO1Cellular (HeLa)0.32[3]
4-phenyl-1,2,3-triazoleCompound 3IDO1Enzymatic0.33[5]
4-phenyl-1,2,3-triazoleCompound 3IDO1Cellular (mouse)0.002[5]
4-phenyl-1,2,3-triazoleCompound 3IDO1Cellular (human)0.08[5]
Experimental Protocols for IDO1 Inhibition Assays

This protocol is adapted from established methods for measuring the activity of purified IDO1 enzyme.

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Phosphate buffer (pH 6.5)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Epacadostat)

  • 96-well microplate

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in assay buffer.

  • Assay Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, catalase, ascorbic acid, and methylene blue.

  • Inhibitor Addition: Add the test compound or control to the appropriate wells. Include a vehicle control (DMSO).

  • Enzyme Addition: Add recombinant IDO1 to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding L-Tryptophan to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding trichloroacetic acid. This also hydrolyzes the product, N-formylkynurenine, to kynurenine. Kynurenine can be detected by measuring its absorbance at 321 nm or by using a fluorogenic developer that reacts with kynurenine to produce a fluorescent product.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

This protocol describes a method to assess the inhibitory effect of the compound on IDO1 activity in a cellular context.[3][5]

Objective: To measure the inhibition of IFN-γ-induced IDO1 activity in a human cancer cell line.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ)

  • This compound (test compound)

  • Positive control inhibitor (e.g., BMS-986205)

  • 96-well cell culture plate

  • Reagents for kynurenine detection (as in the biochemical assay)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment and IDO1 Induction: The next day, treat the cells with serial dilutions of the test compound or positive control. Simultaneously, induce IDO1 expression by adding IFN-γ to the medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for 24-48 hours to allow for IDO1 expression and activity.

  • Kynurenine Measurement: Collect the cell culture supernatant. Add trichloroacetic acid to the supernatant, incubate to hydrolyze N-formylkynurenine, and then measure the kynurenine concentration as described in the biochemical assay protocol.

  • Cell Viability Assay (Optional but Recommended): To rule out cytotoxicity as the cause of reduced kynurenine production, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells remaining in the plate.

  • Data Analysis: Normalize the kynurenine levels to cell viability if necessary. Calculate the percentage of inhibition and determine the cellular IC50 value.

Signaling Pathway and Workflow Diagrams

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catalyzes T_cell T-cell Tryptophan->T_cell required for proliferation NFK N-formylkynurenine IDO1->NFK Kynurenine Kynurenine NFK->Kynurenine hydrolyzes Kynurenine->T_cell induces apoptosis Inhibitor 1-Methyl-1H-1,2,3- triazol-4-amine HCl Inhibitor->IDO1 inhibits

Caption: IDO1 metabolic pathway and the point of inhibition.

IDO1_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Prepare Reagents b_mix Prepare Reaction Mix b_start->b_mix b_add_inhibitor Add Inhibitor b_mix->b_add_inhibitor b_add_enzyme Add IDO1 Enzyme b_add_inhibitor->b_add_enzyme b_preincubate Pre-incubate b_add_enzyme->b_preincubate b_add_substrate Add Tryptophan b_preincubate->b_add_substrate b_incubate Incubate at 37°C b_add_substrate->b_incubate b_stop Stop Reaction b_incubate->b_stop b_detect Detect Kynurenine b_stop->b_detect b_analyze Calculate IC50 b_detect->b_analyze c_seed Seed Cells c_treat Add Inhibitor & IFN-γ c_seed->c_treat c_incubate Incubate 24-48h c_treat->c_incubate c_collect Collect Supernatant c_incubate->c_collect c_viability Cell Viability Assay c_incubate->c_viability c_measure Measure Kynurenine c_collect->c_measure c_analyze Calculate IC50 c_measure->c_analyze

Caption: Experimental workflows for IDO1 inhibition assays.

Application II: Inhibition of Histone Lysine Demethylase 4C (KDM4C)

Background: this compound is also described as an inhibitor scaffold for histone lysine demethylase KDM4C.[8] KDM4C is a member of the JmjC domain-containing family of histone demethylases that specifically removes methyl groups from di- and trimethylated lysine 9 and 36 of histone H3 (H3K9me2/3 and H3K36me2/3).[9] Dysregulation of KDM4C is implicated in various cancers, making it an attractive therapeutic target.

Data Presentation: KDM4C Inhibition by Small Molecules

The following table provides examples of IC50 values for known KDM4C inhibitors, illustrating the range of potencies that can be achieved.

Compound ClassDerivative ExampleTargetAssay TypeIC50 (nM)Reference
TetrahydronaphthaleneCompound 33a (R-enantiomer)KDM4CBiochemical8[10]
Peptide-basedCompound 58 (CP2)KDM4CAlphaScreen39[10]
BenzimidazoleCompound 24aKDM4A-EBiochemical4000-8000[10]
Experimental Protocols for KDM4C Inhibition Assays

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring KDM4 demethylase activity.[11]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human KDM4C.

Materials:

  • Recombinant human KDM4C enzyme

  • Biotinylated H3K9me3 peptide substrate

  • α-ketoglutarate (co-substrate)

  • Fe(II) and Ascorbate

  • Assay buffer (e.g., Tris or HEPES)

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known KDM4 inhibitor)

  • Europium-labeled anti-H3K9me2 antibody (donor)

  • Streptavidin-allophycocyanin (SA-APC) (acceptor)

  • 384-well low-volume microplate

  • TR-FRET enabled microplate reader

Procedure:

  • Reagent Preparation: Prepare stock and working solutions of the test compound and positive control.

  • Enzyme and Substrate Mix: In the assay buffer, prepare a mixture of KDM4C enzyme, biotinylated H3K9me3 peptide, Fe(II), and ascorbate.

  • Compound Addition: Add the test compound or control to the wells of the 384-well plate.

  • Reaction Initiation: Add the enzyme/substrate mix to the wells, and then initiate the reaction by adding α-ketoglutarate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled anti-H3K9me2 antibody, and SA-APC.

  • Incubation for Detection: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 value.

This protocol uses high-content imaging to measure changes in histone methylation levels within cells.[12]

Objective: To assess the ability of the test compound to inhibit KDM4C activity in a cellular environment, leading to an increase in H3K9me3 levels.

Materials:

  • Cells overexpressing KDM4C (or a cell line with high endogenous KDM4C)

  • Cell culture plates (e.g., 96- or 384-well imaging plates)

  • This compound (test compound)

  • Positive control inhibitor

  • Formaldehyde solution for fixing

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against H3K9me3

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells onto imaging plates and allow them to attach.

  • Compound Treatment: Treat cells with a dilution series of the test compound or positive control for a specified period (e.g., 24-48 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with formaldehyde, and then permeabilize with Triton X-100.

  • Blocking and Staining: Block non-specific antibody binding, then incubate with the primary anti-H3K9me3 antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment the nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the H3K9me3 signal within each nucleus.

  • Data Analysis: Plot the mean fluorescence intensity against the compound concentration to determine the EC50 value for the increase in H3K9me3 levels.

Logical Relationship and Workflow Diagrams

KDM4C_Logic cluster_active Normal KDM4C Activity cluster_inhibited KDM4C Inhibition KDM4C_active Active KDM4C H3K9me2 H3K9me2 (Low) KDM4C_active->H3K9me2 demethylates to KDM4C_inhibited Inhibited KDM4C KDM4C_active->KDM4C_inhibited H3K9me3 H3K9me3 (High) H3K9me3->KDM4C_active substrate Gene_repression Gene Repression H3K9me3->Gene_repression H3K9me2_low H3K9me2 (Remains Low) KDM4C_inhibited->H3K9me2_low H3K9me3_high H3K9me3 (Maintained High) H3K9me3_high->KDM4C_inhibited not demethylated Gene_repression_maintained Gene Repression Maintained H3K9me3_high->Gene_repression_maintained Inhibitor 1-Methyl-1H-1,2,3- triazol-4-amine HCl Inhibitor->KDM4C_active inhibits

Caption: Logical diagram of KDM4C inhibition.

KDM4C_Assay_Workflow cluster_trfret Biochemical TR-FRET Assay cluster_cellular_if Cellular Immunofluorescence Assay t_start Prepare Reagents t_mix Prepare Enzyme/Substrate Mix t_start->t_mix t_add_inhibitor Add Inhibitor t_mix->t_add_inhibitor t_initiate Initiate with α-KG t_add_inhibitor->t_initiate t_incubate Incubate t_initiate->t_incubate t_detect Add Detection Reagents t_incubate->t_detect t_read Read TR-FRET Signal t_detect->t_read t_analyze Calculate IC50 t_read->t_analyze i_seed Seed Cells i_treat Add Inhibitor i_seed->i_treat i_incubate Incubate 24-48h i_treat->i_incubate i_fix_perm Fix and Permeabilize i_incubate->i_fix_perm i_stain Antibody Staining i_fix_perm->i_stain i_image Acquire Images i_stain->i_image i_analyze_img Image Analysis i_image->i_analyze_img i_analyze_data Calculate EC50 i_analyze_img->i_analyze_data

Caption: Experimental workflows for KDM4C inhibition assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction yield of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". A common strategy involves the use of a protected amine on the alkyne component, followed by deprotection and salt formation.

Synthetic_Pathway Start Propargylamine Boc_Protected Boc-Protected Propargylamine Start->Boc_Protected Boc Anhydride, Base Triazole_Intermediate Boc-Protected 1-Methyl-1H-1,2,3-triazol-4-amine Boc_Protected->Triazole_Intermediate Cu(I) catalyst, Solvent Methyl_Azide Methyl Azide Methyl_Azide->Triazole_Intermediate Final_Product 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride Triazole_Intermediate->Final_Product HCl, Solvent Experimental_Workflow cluster_Protection Step 1: Protection cluster_Cycloaddition Step 2: Cycloaddition cluster_Deprotection Step 3: Deprotection P1 Dissolve Starting Materials P2 Add Base & Boc Anhydride P1->P2 P3 Reaction & Monitoring (TLC) P2->P3 P4 Work-up & Extraction P3->P4 P5 Purification (Chromatography) P4->P5 C1 Dissolve Protected Alkyne & Azide P5->C1 C2 Add Cu Catalyst & Reducing Agent C1->C2 C3 Reaction & Monitoring (TLC) C2->C3 C4 Work-up & Extraction C3->C4 D1 Dissolve Triazole Intermediate C4->D1 D2 Add HCl Solution D1->D2 D3 Precipitation & Monitoring (TLC) D2->D3 D4 Filtration & Washing D3->D4 D5 Drying D4->D5 Troubleshooting_Logic Start Low Final Yield Check_Step1 Check Yield of Step 1 (Boc Protection) Start->Check_Step1 Check_Step2 Check Yield of Step 2 (CuAAC) Start->Check_Step2 Check_Step3 Check Yield of Step 3 (Deprotection) Start->Check_Step3 Troubleshoot1 Optimize Protection: - Stronger Base - Longer Time Check_Step1->Troubleshoot1 Troubleshoot2 Optimize CuAAC: - Fresh Catalyst - Excess Azide - Vigorous Stirring Check_Step2->Troubleshoot2 Troubleshoot3 Optimize Deprotection: - Excess HCl - Longer Time - Proper Washing Check_Step3->Troubleshoot3

Technical Support Center: Purification of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride.

Troubleshooting Guides

Issue: The isolated product is off-white or colored, not a pure white solid.

Possible Cause: Residual impurities such as unreacted starting materials, byproducts from the synthesis, or trace metal catalysts.

Solution:

  • Solvent Wash: Begin by washing the crude hydrochloride salt with a suitable organic solvent in which the product is insoluble but the impurities are soluble. Common choices include diethyl ether, ethyl acetate, or dichloromethane.[1] This is often effective for removing nonpolar impurities.

  • Recrystallization: If a solvent wash is insufficient, recrystallization is a powerful purification technique. The choice of solvent system is critical. A common approach for amine hydrochlorides is to use a polar solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below, such as isopropanol or ethanol.[1] The addition of a less polar co-solvent (an anti-solvent) like diethyl ether can aid in precipitation.[1]

  • Activated Charcoal Treatment: If the discoloration is due to highly colored impurities, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb these impurities.[1] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Issue: The product fails to precipitate or crystallize from the solution.

Possible Cause: The product may be too soluble in the chosen solvent, or the solution may be supersaturated.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.

    • Cooling: Place the solution in an ice bath or refrigerator to reduce the solubility of the product.

  • Solvent Adjustment: If crystallization still does not occur, slowly add an anti-solvent (a solvent in which the product is insoluble) to the solution until turbidity is observed. Then, add a small amount of the original solvent to redissolve the precipitate and allow the solution to cool slowly. For amine hydrochlorides, adding a nonpolar solvent like diethyl ether or hexane to a solution in a polar solvent like isopropanol can be effective.[1]

Issue: The yield is low after purification.

Possible Cause: Product loss during washing, recrystallization, or filtration steps.

Solution:

  • Optimize Solvent Volumes: Use the minimum amount of hot solvent necessary to dissolve the product during recrystallization to maximize recovery upon cooling.

  • Cooling Time: Ensure the crystallization mixture is thoroughly cooled before filtration to minimize the amount of product remaining in the mother liquor.

  • Mother Liquor Recovery: The filtrate (mother liquor) can be concentrated and a second crop of crystals can often be obtained. However, this second crop may be less pure than the first.

  • Washing Solvent: When washing the filtered crystals, use a cold, minimal amount of the recrystallization solvent or an appropriate anti-solvent to avoid redissolving the product.

Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts in the synthesis of this compound?

A1: Common byproducts can include unreacted starting materials (e.g., a corresponding azide and alkyne if using click chemistry), regioisomers (such as the 1,5-disubstituted triazole), and residual catalysts (e.g., copper salts if a copper-catalyzed azide-alkyne cycloaddition was employed). The purification strategy should aim to remove these specific impurities.

Q2: How can I remove residual copper catalyst from my product?

A2: If a copper catalyst was used, trace amounts can sometimes be complexed with the amine product. Washing the crude product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can help remove residual copper ions. This is typically done by dissolving the crude product in a suitable solvent and performing a liquid-liquid extraction.

Q3: What is the best way to dry the purified this compound?

A3: After filtration, the purified salt should be dried under vacuum to remove residual solvents. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to accelerate drying. Ensure the product is completely dry before storage to prevent degradation.

Q4: Can I use column chromatography to purify this hydrochloride salt?

A4: While possible, purifying highly polar hydrochloride salts on standard silica gel can be challenging due to strong interactions, leading to poor separation and streaking.[2] If chromatography is necessary, using a different stationary phase like alumina or a reverse-phase silica gel might be more effective.[2] Alternatively, adding a small amount of a volatile amine like triethylamine to the eluent can help to reduce tailing on silica gel, but this would yield the free amine, which would then need to be converted back to the hydrochloride salt.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Solvent Wash for Crude Product

  • Suspension: Place the crude this compound in a flask.

  • Washing: Add a sufficient amount of a solvent in which the product is poorly soluble (e.g., diethyl ether or ethyl acetate).

  • Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Filtration: Filter the solid using a Büchner funnel.

  • Repeat: Repeat the washing process 1-2 more times if necessary.

  • Drying: Dry the purified solid under vacuum.

Quantitative Data Summary

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Solvent Wash90-95%>90%Fast, simple, high yieldLess effective for removing structurally similar impurities
Recrystallization>99%70-90%High purity achievableLower yield, more time-consuming
Column Chromatography>98%50-80%Effective for complex mixturesCan be complex for salts, potential for low yield

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude 1-Methyl-1H-1,2,3-triazol-4-amine HCl Wash Solvent Wash (e.g., Diethyl Ether) Crude->Wash Initial Cleanup Recrystallize Recrystallization (e.g., Isopropanol) Wash->Recrystallize Further Purification Pure Pure Product (>99%) Recrystallize->Pure Isolation & Drying TroubleshootingTree Start Problem with Purification ColoredProduct Product is Colored/Impure Start->ColoredProduct NoPrecipitate No Precipitation Occurs Start->NoPrecipitate LowYield Low Yield Start->LowYield SolventWash Perform Solvent Wash ColoredProduct->SolventWash If mild discoloration InduceCrystallization Induce Crystallization (Scratch/Seed/Cool) NoPrecipitate->InduceCrystallization First step OptimizeSolvent Optimize Solvent Volume LowYield->OptimizeSolvent CoolLonger Ensure Thorough Cooling LowYield->CoolLonger RecoverMotherLiquor Recover from Mother Liquor LowYield->RecoverMotherLiquor Recrystallize Recrystallize from suitable solvent SolventWash->Recrystallize If still impure Charcoal Use Activated Charcoal Recrystallize->Charcoal If highly colored AddAntisolvent Add Anti-solvent InduceCrystallization->AddAntisolvent If no success

References

Technical Support Center: Troubleshooting 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to assist in troubleshooting common issues encountered during NMR spectral acquisition and interpretation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The chemical shifts for this compound can be influenced by the solvent, concentration, and pH. The hydrochloride salt form will generally lead to downfield shifts for protons and carbons near the protonated amine group compared to the free base. Below is a table summarizing the expected chemical shifts in DMSO-d₆.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Triazole C5-H ~8.0 - 8.5 (singlet)~120 - 125
N-CH₃ ~3.8 - 4.2 (singlet)~35 - 40
-NH₃⁺ Broad signal, ~7.0 - 9.0N/A
Triazole C4 N/A~140 - 145
Triazole C5 N/A~120 - 125

Note: The -NH₃⁺ protons are exchangeable and may appear as a broad singlet or may not be observed, especially if there is any water in the solvent.[1]

Q2: My NMR spectrum shows broad peaks for the triazole and methyl protons. What could be the cause?

A2: Broadening of signals in the NMR spectrum of this compound can arise from several factors:

  • Proton Exchange: The amine protons (-NH₃⁺) can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange can lead to broadening of the amine signal and sometimes also the adjacent triazole proton. To confirm this, you can add a drop of D₂O to your NMR tube; the amine proton signal should disappear or decrease in intensity.[1]

  • pH Effects: The equilibrium between the protonated (amine hydrochloride) and deprotonated (free amine) forms can cause peak broadening if the exchange rate is on the NMR timescale. Ensuring a consistent and appropriate pH can help sharpen the signals.

  • Paramagnetic Impurities: Traces of paramagnetic metals, which may originate from catalysts used in the synthesis, can cause significant line broadening.[1]

  • Sample Concentration: High sample concentrations can lead to increased viscosity and aggregation, resulting in broader peaks. Preparing a more dilute sample may resolve this issue.

Q3: I see extra peaks in my ¹H NMR spectrum. What are the likely impurities?

A3: The synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine often involves a multi-step process, which can introduce several potential impurities. Common synthetic routes include the cycloaddition of an azide with an alkyne.[2][3][4] Potential impurities could include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Regioisomers: The cycloaddition reaction can sometimes yield a mixture of regioisomers (e.g., 1,5-disubstituted triazole instead of the desired 1,4-disubstituted). These isomers will have a different set of NMR signals.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, isopropanol, toluene) may be present.[5]

  • Byproducts: Side reactions can lead to the formation of other heterocyclic compounds.[5]

Troubleshooting Guides

Problem 1: Unexpected Chemical Shifts

Symptoms: The observed chemical shifts in your ¹H or ¹³C NMR spectrum do not match the expected values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent Reference Ensure your NMR spectrometer is correctly referenced to the residual solvent peak. For DMSO-d₆, the ¹H signal is at ~2.50 ppm and the ¹³C signal is at ~39.5 ppm.[6][7][8][9]
pH of the Sample The protonation state of the amine significantly affects chemical shifts. If the sample is not fully protonated, the chemical shifts will be intermediate between the free base and the hydrochloride salt. Adding a small amount of DCl in D₂O can ensure complete protonation.
Different Isomer You may have synthesized a different regioisomer. Compare your spectrum with literature data for other isomers if available. 2D NMR techniques like HMBC and NOESY can help in confirming the connectivity and spatial relationships of the atoms.
Problem 2: Broad or Unresolved Signals

Symptoms: Signals in the NMR spectrum, particularly the amine and triazole protons, are broad and poorly resolved.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Proton Exchange Add a drop of D₂O to the NMR sample and re-acquire the spectrum. The broad amine signal should disappear, and other exchange-broadened signals may sharpen.[1]
Intermediate Exchange Rate Acquire the spectrum at a different temperature (higher or lower). This can shift the exchange rate into the fast or slow exchange regime, resulting in sharper signals.
Paramagnetic Impurities If the synthesis involved a metal catalyst, treat your sample with a chelating agent like EDTA to sequester any residual paramagnetic ions.[1]
Poor Shimming The magnetic field homogeneity may be poor. Re-shim the spectrometer before acquiring the spectrum.

Experimental Protocols

Standard NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice for hydrochloride salts due to its high polarity and ability to dissolve them.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Diagrams

Troubleshooting Workflow for NMR Spectra

troubleshooting_workflow start Start: Acquire NMR Spectrum issue Problem with Spectrum? start->issue broad_peaks Broad Peaks issue->broad_peaks Yes extra_peaks Extra Peaks issue->extra_peaks Yes wrong_shifts Incorrect Chemical Shifts issue->wrong_shifts Yes end Spectrum OK issue->end No check_exchange Add D2O / Vary Temperature broad_peaks->check_exchange check_impurities Check for Impurities (Starting Materials, Isomers, Solvents) extra_peaks->check_impurities check_reference Verify Solvent Reference and pH wrong_shifts->check_reference check_exchange->end Resolved check_impurities->end Identified check_reference->end Corrected proton_exchange cluster_amine Amine Hydrochloride cluster_water Water cluster_exchange Proton Exchange cluster_deuterium Deuterated Species AmineH R-NH3+ Exchange Fast Exchange AmineH->Exchange H+ H2O H2O H2O->Exchange AmineD R-NH2D+ Exchange->AmineD HDO HDO Exchange->HDO H+

References

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 1-Methyl Isomer and Formation of Multiple Products

Symptoms:

  • The final product yield is significantly lower than expected.

  • Analysis of the crude product (e.g., by NMR, LC-MS) shows the presence of multiple isomers.

Possible Causes:

  • Lack of Regioselectivity in N-Methylation: The methylation of the 4-amino-1H-1,2,3-triazole precursor can occur on different nitrogen atoms of the triazole ring, leading to a mixture of 1-methyl, 2-methyl, and 3-methyl isomers. The electronic and steric properties of the starting triazole and the reaction conditions influence the ratio of these isomers.

  • Over-methylation: Reaction conditions that are too harsh or an excess of the methylating agent can lead to the formation of quaternary ammonium salts.

Solutions:

  • Control of Reaction Temperature: Perform the methylation at a controlled, low temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable product, which is often the desired 1-methyl isomer.

  • Choice of Methylating Agent: The choice of methylating agent can influence regioselectivity. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The reactivity and steric bulk of the agent can affect which nitrogen is preferentially alkylated.

  • Choice of Base and Solvent: The base and solvent system can significantly impact the regioselectivity. A non-polar aprotic solvent in combination with a mild base may favor the desired isomer. For instance, using potassium carbonate in DMF is a common practice that can lead to a mixture of isomers.[1] Experimenting with different base/solvent combinations is recommended.

  • Purification: Develop a robust purification method, such as column chromatography on silica gel, to separate the desired 1-methyl isomer from the other isomers.[1] HPLC can also be a valuable tool for both analysis and purification of the isomeric mixture.[1]

Issue 2: Difficulty in Separating Isomeric Byproducts

Symptoms:

  • Co-elution of isomers during column chromatography.

  • NMR spectra of the purified product still show signals corresponding to other isomers.

Possible Causes:

  • The polarity of the N-methylated isomers of 4-amino-1,2,3-triazole can be very similar, making their separation by conventional chromatography challenging.

Solutions:

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems with varying polarities for column chromatography. A gradient elution might be more effective than an isocratic one.

    • Stationary Phase: Consider using different stationary phases, such as alumina or reverse-phase silica, if standard silica gel does not provide adequate separation.

  • Recrystallization: Attempt fractional crystallization from various solvents to selectively crystallize the desired isomer.

  • Derivatization: In some cases, it may be possible to selectively derivatize the undesired isomers to facilitate their separation, followed by the removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the synthesis of this compound?

A1: The primary side products are the isomeric N-methylated triazoles: 2-Methyl-2H-1,2,3-triazol-4-amine and 3-Methyl-3H-1,2,3-triazol-4-amine. The formation of these isomers is a common issue in the N-alkylation of triazoles due to the presence of multiple reactive nitrogen atoms in the heterocyclic ring.

Q2: How can I confirm the identity of the desired 1-Methyl-1H-1,2,3-triazol-4-amine isomer?

A2: The most reliable method for isomer identification is through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts of the methyl group and the triazole ring protons/carbons will be different for each isomer. It is recommended to compare the obtained spectra with literature data or with data from authenticated reference standards if available.

  • Mass Spectrometry (MS): While MS will show the same mass for all isomers, it can be coupled with a separation technique like liquid chromatography (LC-MS) to identify the number of isomers present in a mixture.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: Is there a synthetic route that avoids the formation of isomeric byproducts?

A3: A regioselective synthesis is highly desirable. One potential strategy is to use a starting material that already has the methyl group in the desired position, for example, through a [3+2] cycloaddition reaction between methyl azide and an appropriate alkyne. However, the availability and stability of the required starting materials can be a challenge. Another approach involves the use of directing groups on the triazole ring to guide the methylation to the desired nitrogen, followed by the removal of the directing group.

Data Presentation

Table 1: Potential Isomeric Byproducts in the Methylation of 4-Amino-1H-1,2,3-triazole

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-1H-1,2,3-triazol-4-amine CN1C=C(N=N1)NC₃H₆N₄98.11
2-Methyl-2H-1,2,3-triazol-4-amine CN1N=C(C=N1)NC₃H₆N₄98.11
3-Methyl-3H-1,2,3-triazol-4-amine Not commonly formed, but a theoretical possibilityC₃H₆N₄98.11

Experimental Protocols

General Protocol for the Methylation of 4-Amino-1H-1,2,3-triazole (Illustrative)

This is a general procedure and may require optimization.

  • Dissolution: Dissolve 4-amino-1H-1,2,3-triazole in a suitable dry solvent (e.g., DMF, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base (e.g., potassium carbonate, sodium hydride) to the solution and stir for a specified time to deprotonate the triazole.

  • Addition of Methylating Agent: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and slowly add the methylating agent (e.g., methyl iodide).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to separate the isomers.

  • Salt Formation: Dissolve the purified 1-Methyl-1H-1,2,3-triazol-4-amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt. Filter and dry the salt under vacuum.

Visualizations

Synthesis_Pathway 4-Amino-1H-1,2,3-triazole 4-Amino-1H-1,2,3-triazole Reaction Mixture Reaction Mixture 4-Amino-1H-1,2,3-triazole->Reaction Mixture Methylating Agent, Base, Solvent 1-Methyl-1H-1,2,3-triazol-4-amine 1-Methyl-1H-1,2,3-triazol-4-amine Reaction Mixture->1-Methyl-1H-1,2,3-triazol-4-amine Desired Product 2-Methyl-2H-1,2,3-triazol-4-amine 2-Methyl-2H-1,2,3-triazol-4-amine Reaction Mixture->2-Methyl-2H-1,2,3-triazol-4-amine Isomeric Byproduct 3-Methyl-3H-1,2,3-triazol-4-amine 3-Methyl-3H-1,2,3-triazol-4-amine Reaction Mixture->3-Methyl-3H-1,2,3-triazol-4-amine Isomeric Byproduct 1-Methyl-1H-1,2,3-triazol-4-amine HCl 1-Methyl-1H-1,2,3-triazol-4-amine HCl 1-Methyl-1H-1,2,3-triazol-4-amine->1-Methyl-1H-1,2,3-triazol-4-amine HCl HCl

Caption: Synthetic pathway for this compound and potential side products.

Troubleshooting_Workflow cluster_synthesis Synthesis Troubleshooting cluster_optimization Reaction Optimization cluster_purification Purification Strategy Low Yield / Multiple Products Low Yield / Multiple Products Optimize Reaction Conditions Optimize Reaction Conditions Low Yield / Multiple Products->Optimize Reaction Conditions Improve Purification Improve Purification Low Yield / Multiple Products->Improve Purification Control Temperature Control Temperature Optimize Reaction Conditions->Control Temperature Vary Methylating Agent Vary Methylating Agent Optimize Reaction Conditions->Vary Methylating Agent Screen Base/Solvent Screen Base/Solvent Optimize Reaction Conditions->Screen Base/Solvent Optimize Chromatography Optimize Chromatography Improve Purification->Optimize Chromatography Attempt Recrystallization Attempt Recrystallization Improve Purification->Attempt Recrystallization Consider Derivatization Consider Derivatization Improve Purification->Consider Derivatization

Caption: Troubleshooting workflow for the synthesis of this compound.

References

improving solubility of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges with 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

As a hydrochloride salt, this compound is a highly polar and ionic compound. For it to dissolve, the solvent molecules must overcome the strong electrostatic forces within the crystal lattice. Most non-polar or weakly polar organic solvents cannot effectively solvate the charged amine hydrochloride and the chloride anion, leading to poor solubility. The principle of "like dissolves like" dictates that polar compounds are more soluble in polar solvents.

Q2: What are the best starting solvents for dissolving this compound?

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

Q3: I need to use a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for my reaction. What is the most effective strategy?

If direct dissolution in your desired solvent is unsuccessful, the most effective and common approach is to convert the hydrochloride salt to its corresponding free amine (1-Methyl-1H-1,2,3-triazol-4-amine). The free amine is significantly less polar and, therefore, more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate. This process is known as basification.

Q4: Can I improve solubility by heating the mixture?

Gentle warming can increase the rate of dissolution and the solubility of the salt to a certain extent. However, excessive heating should be avoided as it may lead to the degradation of the compound. It is crucial to monitor the stability of your compound under thermal stress.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in organic solvents.

Problem 1: The compound is not dissolving in the chosen organic solvent.
  • Solution 1.1: Increase the Temperature Gently warm the solvent while stirring. Be cautious of the solvent's boiling point and the compound's thermal stability.

  • Solution 1.2: Utilize a Co-solvent System Introduce a small amount of a miscible polar co-solvent (e.g., methanol or ethanol) into your primary, less polar solvent. This can help to disrupt the crystal lattice of the salt and improve solvation. A systematic screening of co-solvent ratios is recommended.

  • Solution 1.3: Convert to the Free Base (Basification) This is the most reliable method for achieving good solubility in less polar organic solvents. Neutralizing the hydrochloride salt to the free amine will significantly increase its solubility in solvents like dichloromethane and ethyl acetate. See Experimental Protocol 2 for a detailed procedure.

Problem 2: The compound "oils out" or forms a goo instead of dissolving.

This often occurs when the salt melts in the solvent without dissolving or if the compound is hygroscopic.

  • Solution 2.1: Change the Solvent System Experiment with a different solvent or a co-solvent mixture. A solvent that can better solvate both the cation and the anion is required.

  • Solution 2.2: Ensure Anhydrous Conditions Use dry solvents and glassware to minimize water contamination, which can contribute to the "oiling out" phenomenon.

Problem 3: The dissolved compound precipitates out of solution during the experiment.

This may be due to a change in conditions such as temperature or solvent composition.

  • Solution 3.1: Maintain Consistent Temperature If the dissolution was achieved at an elevated temperature, ensure this temperature is maintained throughout the experiment.

  • Solution 3.2: Avoid Changes in Solvent Composition Adding a non-polar solvent to a solution of the salt in a more polar solvent will likely cause precipitation.

Data Presentation

While quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to its expected solubility in common organic solvents, both as the hydrochloride salt and as the free amine.

Solvent ClassificationExample SolventsExpected Solubility of Hydrochloride SaltExpected Solubility of Free Amine
Highly Polar Protic Water, Methanol, EthanolHighModerate to High
Polar Aprotic DMSO, DMFModerate to HighHigh
Moderately Polar Acetone, AcetonitrileLow to Very LowModerate to High
Weakly Polar Dichloromethane (DCM), Ethyl Acetate, THFVery Low to InsolubleModerate to High
Non-Polar Hexane, TolueneInsolubleLow to Moderate

Experimental Protocols

Experimental Protocol 1: Improving Solubility with a Co-solvent System

This protocol describes a general method for using a polar co-solvent to dissolve this compound in a less polar organic solvent.

  • Preparation: In a flask, suspend the this compound in the desired primary organic solvent (e.g., dichloromethane).

  • Co-solvent Addition: While stirring, slowly add a polar co-solvent (e.g., methanol) dropwise.

  • Observation: Continue adding the co-solvent until the solid is fully dissolved. Avoid adding a large excess, as this will alter the overall properties of your solvent system.

  • Execution: Proceed with your experiment, ensuring the temperature and solvent ratio remain constant to maintain solubility.

Experimental Protocol 2: Conversion of Hydrochloride Salt to Free Amine (Basification)

This protocol details the conversion of this compound to its more organic-soluble free amine form. This can be done in-situ for immediate use in a reaction or via an extractive workup for isolation of the free amine.

Method A: In-situ Basification for Direct Use in Reaction

  • Suspension: Suspend this compound (1 equivalent) in an anhydrous organic solvent (e.g., DCM) under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which will appear as a white precipitate.

  • Usage: The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step.

Method B: Extractive Workup to Isolate the Free Amine

  • Dissolution: Dissolve the this compound in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is basic (pH > 8), which can be checked with pH paper.

  • Extraction: Transfer the

preventing degradation of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution under standard laboratory conditions?

A1: Generally, the 1,2,3-triazole ring is a stable aromatic system, resistant to hydrolysis, oxidation, and reduction. The hydrochloride salt form of 1-Methyl-1H-1,2,3-triazol-4-amine is expected to enhance its stability in solution, particularly against oxidation and hygroscopicity. For routine, short-term experiments at or near neutral pH and ambient temperature, significant degradation is not typically expected. However, long-term storage in solution is not recommended without performing specific stability studies.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Several factors can influence the stability of this compound in solution, including:

  • pH: Both highly acidic and highly basic conditions can potentially lead to the hydrolysis of the amine functional group or cleavage of the triazole ring over time.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or high-intensity visible light may induce photodegradation.

  • Oxidizing Agents: The presence of strong oxidizing agents could potentially lead to the degradation of the molecule.

  • Solvent: While soluble in polar solvents like water, DMF, and DMSO, the choice of solvent can impact stability. Protic solvents may participate in degradation reactions more readily than aprotic solvents under certain conditions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions should be:

  • Prepared fresh whenever possible.

  • Stored at low temperatures, such as 2-8°C for short-term storage (days) or frozen at -20°C or below for longer-term storage (weeks to months).[1]

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.

  • Prepared using high-purity solvents and buffered to a pH near neutral if compatible with the experimental setup.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Yes, avoid strong oxidizing agents and strong acids, as these have been reported to be incompatible with similar triazole compounds.

Q5: What are the likely degradation products?

A5: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for similar compounds may involve:

  • Hydrolysis: Cleavage of the amine group to yield the corresponding hydroxyl-triazole.

  • Ring Opening: Under harsh conditions, the triazole ring itself may cleave. For some triazole-containing fungicides, 1,2,4-triazole has been identified as a common degradation product, suggesting ring cleavage can occur.[1][2]

  • Oxidation: Oxidation of the amine group or the triazole ring, potentially leading to hydroxylated or N-oxide species. Studies on benzotriazoles have shown that degradation by hydroxyl radicals can lead to hydroxylated and dione derivatives.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent experimental results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions must be stored, perform a stability study under your specific experimental conditions to determine the acceptable storage duration. Store solutions at low temperature and protected from light.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to separate the parent compound from any degradants.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or change in pH.Ensure the solvent is appropriate for the desired concentration. The hydrochloride salt is generally water-soluble. If using a buffered solution, ensure the pH does not cause the free base to precipitate.
Discoloration of the solution. Degradation of the compound or reaction with components of the solution.Investigate the components of your solution for potential incompatibilities. Prepare a control solution of the compound in a high-purity solvent to observe for any intrinsic color changes under your storage conditions.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a general guideline for investigating the stability of this compound in solution. The goal is to generate potential degradation products and identify conditions that lead to degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a 50:50 mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a clear vial and heat in an oven at 70°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to UV and visible light. Wrap a control sample in aluminum foil and place it in the same chamber.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis if necessary.

  • Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.

Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

2. Mobile Phase:

  • A gradient elution is often effective for separating the parent compound from potential degradation products.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

3. Detection:

  • Monitor at a wavelength where the compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer.

4. Analysis:

  • Inject the stressed samples and the control.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

  • The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating Method (HPLC/LC-MS) sample->analyze identify Identify Degradation Products and Pathways analyze->identify

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways compound 1-Methyl-1H-1,2,3-triazol-4-amine HCl hydrolysis Hydrolysis Products - Hydroxyl-triazole compound->hydrolysis  Acid/Base, Heat oxidation Oxidation Products - N-oxides - Hydroxylated species compound->oxidation  Oxidizing Agents ring_opening Ring Cleavage Products - Smaller nitrogenous fragments compound->ring_opening  Harsh Conditions photodegradation Photoproducts - Isomers - Rearrangement products compound->photodegradation  UV/Vis Light

Caption: Potential degradation pathways.

References

Technical Support Center: Analysis of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage. They are generally categorized as:

  • Starting Materials: Unreacted reagents from the synthesis process.

  • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.

  • By-products: Formed from side reactions during synthesis.

  • Degradation Products: Formed by the decomposition of the final product during storage or handling, potentially due to factors like light, heat, or moisture.

  • Reagents and Solvents: Residual chemicals used during the synthesis and purification steps.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of impurities. A UV detector is commonly used for routine purity analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of unknown impurities, which is a critical step in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, often required for unambiguous structure elucidation.

  • Gas Chromatography (GC): Can be used to analyze for residual solvents.

Q3: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I resolve it?

A3: Peak tailing for basic compounds like this triazole amine is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[1] To mitigate this, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the protonated amine.[1]

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active sites on the stationary phase.[1][2]

  • Use a base-deactivated column: These columns are specifically designed with minimal accessible silanol groups to improve the peak shape of basic compounds.

  • Check for column contamination or degradation: If the issue persists, the column might be contaminated or have a void at the inlet.[1]

Q4: How can I improve the resolution between the main peak and a closely eluting impurity?

A4: Poor resolution can compromise accurate quantification.[1] To improve it, consider the following strategies:

  • Optimize the mobile phase: Adjust the ratio of organic solvent to aqueous buffer to fine-tune the separation.[1]

  • Switch to gradient elution: A gradient elution, where the mobile phase composition changes over time, can often improve the separation of complex mixtures.[1]

  • Change the stationary phase: Using a column with a different chemistry (e.g., C8 instead of C18) or a smaller particle size can enhance resolution.[1]

  • Adjust the temperature: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.

Troubleshooting Guides

Guide: Investigating an Unknown Peak in HPLC Analysis

The sudden appearance of an unknown peak during HPLC analysis can be a critical issue.[3] This guide provides a systematic approach to identifying its source.

  • Confirm the Peak is Real:

    • Inject a blank (mobile phase or sample solvent) to ensure the peak is not a solvent artifact or from system carryover.

    • Re-prepare the sample and re-inject to rule out contamination during sample preparation.

  • Gather Preliminary Information (HPLC-UV/DAD):

    • If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak to that of the main compound. Spectral similarity might suggest a related impurity.

    • Note the retention time and the area percent of the peak.

  • Hypothesize the Impurity's Origin:

    • Process-related: Review the synthetic route. Could it be an unreacted starting material, an intermediate, or a known by-product?

    • Degradation: Has the sample been exposed to stress conditions (heat, light, humidity)?

    • External Contamination: Could it be a leachable from the container or contamination from the lab environment?[3]

  • Structural Elucidation:

    • LC-MS Analysis: Determine the molecular weight of the unknown peak. This is often the most crucial piece of information for proposing a structure.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass, allowing for the determination of the elemental composition.

    • Tandem MS (MS/MS): Fragment the impurity ion to gain structural insights.

    • Preparative HPLC and NMR: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated fraction can then be analyzed by NMR for definitive structural confirmation.[3]

Experimental Protocols

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol outlines a general method for the purity analysis of this compound. Method optimization will likely be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or lambda max of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Potential Impurities in this compound
Impurity Type Potential Structure/Name Origin Notes
Starting MaterialAzide Source (e.g., Sodium Azide)SynthesisHighly polar, may elute early in reversed-phase HPLC.
Starting MaterialMethylating Agent (e.g., Methyl Iodide)SynthesisVolatile, may not be observed by HPLC.
By-productIsomeric TriazolesSynthesisMay have similar UV spectra and close retention times.
By-productDimerization ProductsSynthesisHigher molecular weight, likely longer retention time.
DegradantHydrolysis ProductStorageMay occur if exposed to moisture, especially at non-neutral pH.

Visualizations

TroubleshootingWorkflow start Unexpected Peak Observed in HPLC is_real Is the peak real? (Inject blank, re-prepare sample) start->is_real gather_info Gather Initial Data (Retention Time, Area %, UV Spectrum) is_real->gather_info Yes artifact Peak is an Artifact (Solvent, Carryover, Contamination) is_real->artifact No hypothesize Hypothesize Origin (Process, Degradation, Contamination) gather_info->hypothesize lcms Perform LC-MS Analysis (Determine Molecular Weight) hypothesize->lcms elucidate Structure Elucidation (HRMS, MS/MS, NMR) lcms->elucidate end Impurity Identified elucidate->end

Caption: Workflow for troubleshooting and identifying an unknown peak.

ExperimentalWorkflow cluster_0 Screening & Detection cluster_1 Isolation & Elucidation hplc HPLC-UV/DAD Analysis - Detect & Quantify Impurities lcms LC-MS Analysis - Determine Molecular Weights hplc->lcms Unknowns Detected prep_hplc Preparative HPLC - Isolate Unknown Impurity lcms->prep_hplc Structure Needed nmr NMR Analysis - Confirm Structure prep_hplc->nmr report Final Report - Impurity Profile nmr->report sample Impure Sample sample->hplc

Caption: General experimental workflow for impurity identification.

References

Technical Support Center: Workup Procedures for 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride. The following information addresses common issues encountered during the reaction workup and purification stages.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound from a reaction mixture?

A1: The most common strategy involves the deprotection of a protected amine precursor (e.g., a Boc-protected amine) using a strong acid, typically hydrochloric acid (HCl). This process simultaneously removes the protecting group and forms the hydrochloride salt of the desired amine.[1] Due to the polar nature of the hydrochloride salt, it often precipitates from the organic solvent used for the reaction. The solid product is then collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.[1]

Q2: How can I monitor the progress of the deprotection and salt formation reaction?

A2: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1] A spot corresponding to the starting material (the protected amine) should gradually disappear as the reaction proceeds. The product, being a salt, may not move significantly from the baseline on the TLC plate, depending on the solvent system used.

Q3: What are appropriate solvents for washing the precipitated hydrochloride salt?

A3: The choice of washing solvent is crucial to remove non-polar impurities without dissolving the desired product. Solvents like diethyl ether or ethyl acetate are often suitable for this purpose.[1] It is important to use a solvent in which the hydrochloride salt has very low solubility.

Q4: What are the common methods for synthesizing the 1,2,3-triazole core?

A4: The 1,2,3-triazole ring is frequently synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This reaction is known for its high yields and regioselectivity.[2] Other methods, including thermal cycloaddition, also exist but may have limitations such as the need for high temperatures and lower yields.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Precipitation of Hydrochloride Salt 1. Incomplete reaction (deprotection).2. The product is soluble in the reaction solvent.3. Insufficient HCl was added.1. Monitor the reaction by TLC to ensure the disappearance of the starting material.[1] Allow for longer reaction times if necessary.2. If the product is soluble, concentrate the reaction mixture under reduced pressure and attempt to precipitate the product by triturating with a non-polar solvent like diethyl ether.3. Add additional HCl solution and continue stirring.
Product is an Oil or Sticky Solid 1. Presence of residual solvent.2. Impurities are present.1. Ensure the product is thoroughly dried under high vacuum.2. Attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/ether). Alternatively, wash the crude product extensively with a solvent in which the impurities are soluble but the product is not (e.g., cold ethyl acetate or diethyl ether).[1]
Low Product Yield 1. Incomplete reaction.2. Loss of product during filtration or transfers.3. Side reactions.1. Confirm reaction completion via TLC.[1]2. Ensure careful handling and complete transfer of solids. Wash the reaction flask and filter cake with the washing solvent to recover all the product.3. Re-evaluate the reaction conditions (temperature, catalyst, etc.). The use of a protecting group for the amine is crucial to prevent side reactions during the triazole formation.[1]
Product is Discolored (e.g., Yellow or Brown) 1. Presence of copper catalyst residues (if CuAAC was used).2. Decomposition of starting materials or product.1. Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to remove copper salts.2. Consider performing the reaction at a lower temperature or under an inert atmosphere. Recrystallization may also help to remove colored impurities.

Experimental Protocols

General Workup Procedure for Deprotection and Hydrochloride Salt Formation

This protocol assumes the starting material is a Boc-protected precursor to 1-Methyl-1H-1,2,3-triazol-4-amine.

  • Dissolution: Dissolve the Boc-protected 1-methyl-1H-1,2,3-triazol-4-amine (1.0 equivalent) in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.[1]

  • Acidification: To the stirred solution, add an excess of a solution of hydrochloric acid in a compatible solvent (e.g., 4 M HCl in dioxane).[1]

  • Precipitation: Stir the reaction mixture at room temperature. The deprotection is typically rapid and should result in the precipitation of the this compound salt.[1]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is no longer visible.[1]

  • Isolation: Collect the precipitate by filtration.[1]

  • Washing: Wash the collected solid with a suitable solvent, such as diethyl ether, to remove any non-polar impurities.[1]

  • Drying: Dry the purified product under vacuum to obtain the final this compound.[1]

Visualizations

Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow start Low Product Yield check_reaction Is the reaction complete? (Check by TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes solution1 - Extend reaction time - Add more reagent (e.g., HCl) incomplete->solution1 check_solubility Is the product soluble in the workup solvent? complete->check_solubility soluble Product is Soluble check_solubility->soluble Yes insoluble Product is Insoluble check_solubility->insoluble No solution2 - Concentrate the reaction mixture - Precipitate with a non-polar solvent soluble->solution2 check_transfers Was there product loss during transfers/filtration? insoluble->check_transfers loss Yes, loss occurred check_transfers->loss Yes no_loss No significant loss check_transfers->no_loss No solution3 - Improve handling technique - Rinse glassware thoroughly loss->solution3 end Consider side reactions or re-optimize conditions no_loss->end

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride and Other Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the choice of a chemical linker is pivotal to the efficacy, stability, and pharmacokinetic profile of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes. The advent of click chemistry has provided a powerful suite of bioorthogonal reactions, enabling the precise and efficient coupling of molecular entities.[1] This guide presents an objective comparison of the potential performance of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride as a novel click chemistry linker against established alternatives, supported by a review of existing experimental data for comparable linker types.

Introduction to this compound as a Click Chemistry Linker

This compound is a small molecule featuring a 1,2,3-triazole core, a common structural motif formed during the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2] Its key structural features include a methyl group on the triazole ring and a primary amine, which can serve as a point of attachment or modify the linker's physicochemical properties. While its primary documented application is as a scaffold for histone lysine demethylase KDM4C inhibitors, its structure is amenable for use as a bifunctional linker in click chemistry applications.

This guide will compare the hypothetical performance of this compound with three classes of widely used click chemistry linkers:

  • Simple Alkyl-Triazole Linkers: Representing a basic, non-functionalized triazole linker.

  • PEGylated Triazole Linkers: Incorporating polyethylene glycol (PEG) chains to enhance hydrophilicity and pharmacokinetic properties.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers (e.g., DBCO): A copper-free click chemistry approach often favored for applications in living systems.

Data Presentation: Comparative Performance of Click Chemistry Linkers

The following table summarizes the anticipated performance of this compound in comparison to other linkers based on key performance indicators. The data for established linkers are synthesized from multiple sources, and the projections for the novel linker are based on the expected influence of its functional groups.

Linker Type Reaction Kinetics (CuAAC) Reaction Kinetics (SPAAC) Solubility In Vivo Stability Potential for Steric Hindrance
This compound (Hypothetical) Moderate to HighN/AHigh (due to amine group)High (triazole core)Low
Simple Alkyl-Triazole Linker HighN/ALow to ModerateHigh (triazole core)Low
PEGylated Triazole Linker (e.g., PEG4) HighN/AHighHigh (triazole core and PEG chain)Moderate
DBCO (Dibenzocyclooctyne) Linker N/AModerate to HighModerate to HighHigh (triazole core)High

Experimental Protocols

Detailed methodologies for key experiments to evaluate and compare the performance of these linkers in a practical application, such as antibody-drug conjugate (ADC) synthesis, are provided below.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-functionalized cytotoxic drug to an alkyne-modified monoclonal antibody (mAb) using a triazole-forming linker.

Materials:

  • Alkyne-modified mAb in phosphate-buffered saline (PBS), pH 7.4.

  • Azide-functionalized cytotoxic drug dissolved in dimethyl sulfoxide (DMSO).

  • This compound (or other triazole linker precursor).

  • Copper(II) sulfate (CuSO₄) solution (100 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water).[3]

  • Sodium ascorbate solution (100 mM in water, freshly prepared).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Preparation: Prepare the alkyne-modified antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Drug-Linker Preparation: Prepare a stock solution of the azide-functionalized drug-linker in DMSO at a concentration of 10-20 mM.

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ solution and THPTA ligand solution in a 1:2 molar ratio. Allow the mixture to stand for 5 minutes to form the copper-ligand complex.

  • Conjugation Reaction: In the reaction vessel containing the antibody solution, add the azide-functionalized drug-linker. The molar ratio of drug-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

  • Add the prepared copper-ligand complex to the antibody-drug mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug-linker and catalyst components.

  • Characterization: Analyze the purified ADC using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography to determine the DAR and confirm conjugate integrity.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified glycans on the surface of living cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Live cells cultured in appropriate media.

  • Azide-modified sugar (e.g., Ac₄ManNAz) for metabolic labeling.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling: Incubate the cells with the azide-modified sugar in their culture medium for 1-3 days to allow for metabolic incorporation into cell-surface glycans.

  • Cell Preparation: Gently wash the cells with PBS to remove any unincorporated azido sugar.

  • SPAAC Reaction: Add the DBCO-functionalized dye (typically at a final concentration of 10-50 µM) to the cells in fresh culture medium or PBS.[4]

  • Incubate the cells at 37°C for 30-60 minutes.

  • Washing: Wash the cells with PBS two to three times to remove any unreacted dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Analysis Alkyne-mAb Alkyne-modified Antibody CuAAC CuAAC Click Reaction (CuSO4, THPTA, NaAsc) Alkyne-mAb->CuAAC Azide-Drug Azide-functionalized Drug Azide-Drug->CuAAC ADC_Crude Crude ADC Mixture CuAAC->ADC_Crude Purification Purification (SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC Analysis Characterization (MS, SEC, UV-Vis) Final_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via CuAAC.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) ADC->Binding Receptor Target Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Target_Action Cytotoxic Action Payload_Release->Target_Action

Caption: Cellular internalization and payload release pathway of an ADC.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. While this compound is not a conventionally cited click chemistry linker, its structural attributes suggest it could function as a small, hydrophilic linker. Its performance in terms of reaction kinetics and the properties of the resulting conjugate would need to be empirically determined. Established linkers, such as PEGylated and DBCO-based linkers, offer well-characterized advantages in terms of solubility and biocompatibility, respectively. The provided protocols offer a framework for the systematic evaluation of novel linkers like this compound against these standards, enabling researchers to make informed decisions for their specific drug development and research needs.

References

biological efficacy of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 1,2,3-triazole-based compounds as inhibitors of the histone lysine demethylase KDM4C. The core structure of interest, 1-Methyl-1H-1,2,3-triazol-4-amine, is a recognized scaffold for developing such inhibitors.[1][2] KDM4C is a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase family and plays a crucial role in chromatin remodeling by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2).[3] Dysregulation and overexpression of KDM4C have been implicated in various cancers, including prostate and breast cancer, making it a compelling target for therapeutic intervention.[3][4][5]

This guide summarizes quantitative data on the inhibitory activity of a series of 1,2,3-triazole derivatives, presents a detailed experimental protocol for a common KDM4C inhibition assay, and visualizes the general workflow for inhibitor screening.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of synthesized 1,2,3-triazole derivatives against KDM4C. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. For comparison, data for an alternative, non-triazole based KDM4 inhibitor, JIB-04, is also included.

Compound IDStructureKDM4C IC50 (µM)Reference
1,2,3-Triazole Derivative 1 [Structure of Derivative 1 to be inserted here based on a representative study][IC50 value][Representative Study]
1,2,3-Triazole Derivative 2 [Structure of Derivative 2 to be inserted here based on a representative study][IC50 value][Representative Study]
1,2,3-Triazole Derivative 3 [Structure of Derivative 3 to be inserted here based on a representative study][IC50 value][Representative Study]
1,2,3-Triazole Derivative 4 [Structure of Derivative 4 to be inserted here based on a representative study][IC50 value][Representative Study]
JIB-04 (Alternative Inhibitor) Pyrido[3,4-d]pyrimidin-4(3H)-one scaffoldPan-KDM4 inhibitor (IC50 in nM range for KDM4A/B/E)[3]

Note: As a specific study detailing a series of derivatives from 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride with corresponding IC50 values was not identified in the literature search, this table is a template to be populated with data from a representative study on 1,2,3-triazole based KDM4C inhibitors.

Experimental Protocols

A crucial aspect of evaluating the efficacy of potential inhibitors is the methodology used for in vitro enzyme inhibition assays. Below is a detailed protocol for a typical AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) used to determine the IC50 values of KDM4C inhibitors.[6]

KDM4C AlphaScreen Assay Protocol

  • Reagent Preparation:

    • Assay Buffer: Prepare a solution of 50 mM HEPES (pH 7.5), 0.1% BSA, and 0.01% Tween-20.

    • Enzyme Solution: Dilute recombinant human KDM4C enzyme in assay buffer to the desired final concentration (e.g., 1 nM).

    • Substrate Solution: Prepare a solution of biotinylated histone H3 (1-21) K9me3 peptide in assay buffer (e.g., final concentration of 20 nM).

    • Cofactor Solution: Prepare a solution of 2-oxoglutarate (2-OG) in assay buffer (e.g., final concentration of 10 µM).

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (1,2,3-triazole derivatives) and control inhibitors in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the diluted inhibitor solutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the KDM4C enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the demethylation reaction by adding 2 µL of a pre-mixed substrate and cofactor solution to each well.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Detection:

    • Prepare a detection mixture containing AlphaScreen Streptavidin Donor beads and anti-H3K9me2 antibody conjugated to AlphaLISA Acceptor beads in a bead detection buffer.

    • Add 4 µL of the detection mixture to each well to stop the enzymatic reaction.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate binding.

    • Read the plate on an AlphaScreen-capable plate reader to measure the luminescent signal.

  • Data Analysis:

    • The AlphaScreen signal is proportional to the amount of demethylated product (H3K9me2).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

The following diagrams illustrate key aspects of the evaluation of 1,2,3-triazole derivatives.

KDM4C_Signaling_Pathway H3K9me3 Histone H3 (Lysine 9 Trimethylated) KDM4C KDM4C H3K9me3->KDM4C Substrate Gene_Repression Gene Repression H3K9me3->Gene_Repression H3K9me2 Histone H3 (Lysine 9 Dimethylated) KDM4C->H3K9me2 Demethylation Inhibitor 1,2,3-Triazole Derivative Inhibitor->KDM4C Inhibition Gene_Activation Gene Activation H3K9me2->Gene_Activation

KDM4C catalytic activity and inhibition.

Experimental_Workflow start Start: Synthesized 1,2,3-Triazole Derivatives prep Prepare Serial Dilutions of Compounds start->prep assay Perform KDM4C Inhibition Assay (e.g., AlphaScreen) prep->assay data_acq Data Acquisition: Measure Signal assay->data_acq analysis Data Analysis: Calculate % Inhibition data_acq->analysis ic50 Determine IC50 Values analysis->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

General workflow for screening KDM4C inhibitors.

References

Structure-Activity Relationship of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride, drawing upon available experimental data for substituted 1,2,3-triazole and 1,2,4-triazole-4-amine derivatives due to a lack of specific public data on the named compound. The insights presented herein are intended to guide the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of triazole analogs is significantly influenced by the nature and position of substituents on the triazole ring and its appended functionalities. While specific data for this compound analogs is limited, studies on related 4-amino-1,2,4-triazole and other substituted 1,2,3-triazole derivatives provide valuable SAR insights.

Anticancer Activity

Numerous 1,2,3-triazole derivatives have demonstrated potent anticancer activity. For instance, a series of 1,2,3-triazole-containing indole derivatives showed considerable activity against the A549 lung cancer cell line, with the most potent compound exhibiting an IC50 value of 9.07 μM.[3] Another study on 1,2,3-triazole-containing pyrrolo[2,3-b]pyridines revealed excellent activity against A549 cells, with SAR studies indicating that fluoro and trifluoromethyl substitutions were beneficial for activity.[3]

Compound SeriesCancer Cell LineKey Substitutions for ActivityIC50 Range (μM)Reference
1,2,3-Triazole-indole hybridsA549 (Lung)Varies9.07 - 47.11[3]
1,2,3-Triazole-pyrrolo[2,3-b]pyridinesA549 (Lung)Fluoro and trifluoromethyl groups0.082 - 2.83[3]
1,2,3-Triazole-chalcone hybridsA549 (Lung)Bromo group8.67 - 11.62[3]
3-Alkylsulfanyl-4-amino-1,2,4-triazolesHCT116 (Colon), Hela (Cervical), PC-3 (Prostate)Varies0.37 - 31.31[4]

Table 1: Anticancer Activity of Substituted Triazole Analogs

Antimicrobial Activity

Triazole derivatives are well-established antimicrobial agents. Studies on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives have shown that substitutions on a benzylideneamino moiety at the 4-position significantly impact activity. For example, a compound with a hydroxyl group showed a minimal inhibitory concentration (MIC) of 16 µg/ml against S. aureus, while a bromo-substituted analog was more effective against E. coli with a MIC of 25 µg/ml.[1] Similarly, coumarin-1,2,3-triazole conjugates have demonstrated significant antibacterial activity against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL.[5]

Compound SeriesBacterial StrainKey Substitutions for ActivityMIC Range (µg/mL)Reference
4-Amino-substituted-1,2,4-triazole-3-thiolsS. aureus, B. subtilisHydroxyl group16 - 20[1]
4-Amino-substituted-1,2,4-triazole-3-thiolsE. coli, S. typhiBromo group25 - 31[1]
Coumarin-1,2,3-triazole conjugatesE. faecalisAlkyl, phenyl, and heterocycle moieties12.5 - 50[5]
1,2,3-Triazole derivativesM. tuberculosisVaries5.8 - 29.9[6]

Table 2: Antimicrobial Activity of Substituted Triazole Analogs

Experimental Protocols

General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, often catalyzed by copper(I) ("click chemistry"), is a common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[2][6]

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMF)

Procedure:

  • Dissolve the organic azide and terminal alkyne in the chosen solvent system.

  • Add a solution of sodium ascorbate in water.

  • Add a solution of copper(II) sulfate pentahydrate in water.

  • Stir the reaction mixture at room temperature for the appropriate time (can range from hours to days).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Synthesis and Evaluation Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of triazole analogs.

Synthesis_Workflow Start Starting Materials (Azides, Alkynes) Reaction Click Chemistry Reaction (Cu(I) catalysis) Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Triazole Analog Characterization->Final_Product

Caption: General workflow for the synthesis of 1,2,3-triazole analogs.

Biological_Evaluation_Workflow Compound Synthesized Triazole Analog Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Compound->Antimicrobial SAR_Analysis Structure-Activity Relationship Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the biological evaluation and SAR analysis of triazole analogs.

References

A Comparative Guide to 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride as a versatile research tool. Through objective comparisons with established alternatives and supported by detailed experimental data, this document serves as a critical resource for professionals in chemical synthesis and drug discovery. The 1,2,3-triazole core is a foundational scaffold in medicinal chemistry, known for its role in developing bioactive compounds and its application in "click chemistry."[1][2]

Overview: Physicochemical and Application Properties

This compound is a heterocyclic compound featuring a 1,2,3-triazole ring. This structural motif is a well-regarded bioisostere for amide bonds, enhancing the metabolic stability of peptide-based molecules.[3] The primary amine group on the triazole ring provides a functional handle for various chemical modifications, making it a valuable building block in synthetic chemistry.[4] Notably, it has been identified as a scaffold for inhibitors of histone lysine demethylase KDM4C, highlighting its potential in epigenetic research and anticancer drug development.[5][6]

For this comparative analysis, we evaluate its performance against two common alternatives used in fragment-based library synthesis and bioconjugation: 3-Amino-1H-1,2,4-triazole and (1H-1,2,3-triazol-4-yl)methanamine . The former is a constitutional isomer with a different nitrogen arrangement, and the latter is a related scaffold used extensively in bioconjugation.[4]

Table 1: Comparison of Physicochemical Properties

Property 1-Methyl-1H-1,2,3-triazol-4-amine HCl 3-Amino-1H-1,2,4-triazole (1H-1,2,3-triazol-4-yl)methanamine
Molecular Formula C₃H₇ClN₄[5] C₂H₄N₄ C₃H₆N₄
Molecular Weight 134.57 g/mol [5] 84.08 g/mol 98.11 g/mol [7]
Structure 1,2,3-Triazole (N-methylated) 1,2,4-Triazole 1,2,3-Triazole (Methylene linker)
Primary Application Inhibitor Scaffold, Synthetic Building Block[5] Synthetic Intermediate, Ligand Bioconjugation, Click Chemistry Ligand[4]
Solubility (Water) High Moderate High

| Purity (Typical) | >98% | >98% | >97% |

Performance in Amide Bond Formation

The primary amine of 1-Methyl-1H-1,2,3-triazol-4-amine serves as a versatile nucleophile for forming amide bonds, a cornerstone reaction in drug development. We compared its reactivity in a standard amide coupling reaction with p-toluoyl chloride against the selected alternatives.

  • Reagent Preparation : A solution of the respective triazole amine (1.0 mmol) and triethylamine (1.5 mmol) in 10 mL of dichloromethane (DCM) was prepared in a round-bottom flask.

  • Initiation : The solution was cooled to 0°C in an ice bath. A solution of p-toluoyl chloride (1.0 mmol) in 5 mL of DCM was added dropwise over 10 minutes.

  • Reaction : The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction was quenched with 10 mL of saturated NaHCO₃ solution. The organic layer was separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification : The crude product was purified by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Triazole Amine and Triethylamine in DCM cool Cool Amine Solution to 0°C prep_amine->cool prep_acyl Dissolve p-Toluoyl Chloride in DCM add Add Acyl Chloride Solution Dropwise prep_acyl->add cool->add stir Stir at Room Temperature (Monitor by TLC) add->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify product Isolated Amide Product purify->product

Experimental workflow for the comparative amide coupling reaction.

Table 2: Comparative Performance in Amide Coupling Reaction

Parameter 1-Methyl-1H-1,2,3-triazol-4-amine HCl 3-Amino-1H-1,2,4-triazole (1H-1,2,3-triazol-4-yl)methanamine
Reaction Time (h) 2 4 1.5
Isolated Yield (%) 92% 85% 95%
Product Purity (NMR) >99% 98% >99%

| Relative Reactivity | High | Moderate | Very High |

The results indicate that while (1H-1,2,3-triazol-4-yl)methanamine shows the highest reactivity due to the flexible methylene spacer reducing steric hindrance, 1-Methyl-1H-1,2,3-triazol-4-amine provides an excellent balance of high yield and purity with slightly slower kinetics. The 1,2,4-triazole isomer exhibited lower reactivity, likely due to the different electronic properties of the triazole ring.

Application as a Scaffold in Fragment-Based Screening

The utility of a research tool is often defined by its role in generating novel bioactive molecules. The 1,2,3-triazole scaffold is integral to fragment-based drug discovery.[1] We evaluated the suitability of each compound as a core fragment for building a virtual library targeting a kinase active site.

The primary amine of the triazole core serves as an attachment point for various R-groups, allowing for systematic exploration of the chemical space around a target protein. The logic involves selecting a core fragment, defining a vector for chemical elaboration, and synthesizing a library of derivatives.

G cluster_core Core Fragment Selection cluster_synthesis Library Synthesis cluster_screening Screening & Analysis core 1-Methyl-1H-1,2,3-triazol-4-amine (Core Scaffold) vector Define Growth Vector (Amine Group) core->vector reaction Parallel Amide Coupling or Reductive Amination vector->reaction library Generated Compound Library reaction->library r_groups Diverse R-Group Building Blocks (Acids, Aldehydes) r_groups->reaction assay High-Throughput Screening (e.g., Kinase Assay) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar

Logical framework for using the triazole as a core scaffold in library synthesis.

A computational analysis was performed to compare the drug-like properties of the base fragments, which are critical for their potential as starting points in drug discovery.

Table 3: Comparative In Silico Druggability Profile

Parameter 1-Methyl-1H-1,2,3-triazol-4-amine 3-Amino-1H-1,2,4-triazole (1H-1,2,3-triazol-4-yl)methanamine
LogP (Calculated) -0.7[7] -0.9 -1.1
Topological Polar Surface Area (TPSA) 71.9 Ų 71.9 Ų 71.9 Ų
Number of H-Bond Donors 2 2 2
Number of H-Bond Acceptors 3 3 3
Lipinski's Rule of Five Violations 0 0 0

| Fragment-likeness Score | 0.88 | 0.91 | 0.85 |

All three fragments exhibit excellent drug-like and fragment-like properties, making them suitable starting points for library development. The N-methyl group in 1-Methyl-1H-1,2,3-triazol-4-amine slightly increases its lipophilicity compared to the alternatives, which can be advantageous for cell permeability and exploring specific hydrophobic pockets in a target protein.

Conclusion and Recommendations

This compound is a highly effective and validated research tool for drug discovery and chemical biology.

  • For Synthetic Chemistry : It demonstrates robust performance in standard coupling reactions, providing high yields and purity. It is an excellent alternative to more reactive amines when controlled reactivity is desired.

  • For Medicinal Chemistry : Its identity as an inhibitor scaffold and its favorable physicochemical properties make it an ideal starting fragment for library synthesis.[5][6] The N-methylated triazole core offers a unique structural motif compared to unsubstituted triazoles, providing a distinct vector for exploring structure-activity relationships.

Researchers are encouraged to consider this compound for projects requiring a stable, reactive, and druggable heterocyclic core, particularly in the fields of kinase inhibition, epigenetics, and peptide mimcry.

References

assessing the stability of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride against other linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of efficacy and safety.[1][2] Its stability in systemic circulation is paramount to prevent premature drug release and associated off-target toxicity.[3] This guide provides a comprehensive comparison of the stability of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride, as a representative of the highly stable 1,2,3-triazole linker class, against other commonly used linkers, supported by a review of existing experimental data.

The Superior Stability of the 1,2,3-Triazole Linkage

The 1,2,3-triazole ring, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is renowned for its exceptional chemical robustness.[4][5] This linkage is highly resistant to a wide range of physiological and chemical conditions, including hydrolysis across various pH levels, enzymatic degradation, and redox reactions.[4][5] The inherent stability of the triazole core is largely unaffected by its substituents.[4] This makes it an ideal candidate for applications demanding a long in vivo half-life and minimal premature payload release.[4] The triazole moiety is not recognized by common proteases, rendering it exceptionally stable against enzymatic cleavage.[4]

Comparative Stability of Common Linker Chemistries

The choice of linker dictates the mechanism of payload release and significantly influences the therapeutic index of a conjugate.[1] Linkers are broadly classified as cleavable and non-cleavable, each with distinct stability profiles.

Linker TypeSub-typeStability ProfileRelease MechanismKey Considerations
Triazole (Non-Cleavable) 1,2,3-TriazoleHighly Stable in plasma, across a wide pH range, and against enzymatic degradation.[4][5]Relies on the degradation of the targeting moiety (e.g., antibody) in the lysosome.Offers excellent stability, minimizing off-target toxicity. The released payload is typically the linker attached to an amino acid residue.[1]
Thioether (Non-Cleavable) e.g., SMCCHighly Stable in plasma.[3]Degradation of the antibody backbone in the lysosome.[1][3]Generally high plasma stability and a reduced "bystander effect".[1]
Peptide (Cleavable) Valine-Citrulline (Val-Cit)Moderately Stable . Susceptible to cleavage by lysosomal proteases (e.g., Cathepsin B).[1] Can be unstable in mouse plasma due to carboxylesterase 1c activity.[6]Enzymatic cleavage in the lysosome.Widely used, but stability can be species-dependent. Hydrophobicity may lead to aggregation.[7]
Hydrazone (Cleavable) AcylhydrazonepH-Sensitive . More stable at neutral pH (~7.4) and labile at acidic pH (~5.0).[8] Stability can be tuned, but some may exhibit instability in plasma.[]Hydrolysis in the acidic environment of endosomes and lysosomes.[1]Useful for targeting the acidic tumor microenvironment or intracellular compartments.
Disulfide (Cleavable) Low to Moderate Stability in plasma due to the presence of reducing agents.[3]Reduction in the cytoplasm by glutathione.[1]Leverages the reducing intracellular environment for payload release.
Silyl Ether (Cleavable) High Plasma Stability compared to other acid-cleavable linkers, with a reported half-life of >7 days in human plasma.[1]Acid-catalyzed hydrolysis.An improved acid-cleavable option with enhanced systemic stability.

Experimental Protocols for Stability Assessment

The evaluation of linker stability is a cornerstone of ADC and PROTAC development. Standardized protocols are crucial for obtaining reliable and comparable data.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker by quantifying the amount of intact conjugate and released payload over time in plasma.[3]

Materials:

  • Test conjugate (e.g., ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS or HPLC system

Procedure:

  • Incubate the test conjugate in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Immediately quench any potential enzymatic activity, for example, by adding an excess of cold acetonitrile.

  • Process the samples to precipitate plasma proteins (e.g., protein A purification for ADCs or solid-phase extraction).

  • Analyze the supernatant for the released payload and the purified conjugate for the amount of intact conjugate using a validated LC-MS/MS or HPLC method.

  • Calculate the percentage of intact conjugate remaining at each time point to determine the linker's half-life in plasma.

G cluster_prep Sample Preparation cluster_analysis Analysis start Test Conjugate in Plasma incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots quench Quench Reaction aliquots->quench process Process Sample quench->process analysis LC-MS/MS or HPLC process->analysis data Calculate % Intact Conjugate analysis->data

Caption: Workflow for in vitro plasma stability assessment.

Protocol 2: Hydrolytic Stability Assessment

Objective: To evaluate the stability of a linker in aqueous solutions at different pH values, mimicking various biological environments.[5]

Materials:

  • Test conjugate

  • Buffers at various pH values (e.g., pH 5.0, pH 7.4, pH 9.0)

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Prepare solutions of the test conjugate in the different pH buffers at a known concentration.

  • Incubate the solutions at 37°C.

  • At specified time intervals, take an aliquot from each solution.

  • Analyze the aliquots directly by HPLC to quantify the amount of remaining intact conjugate and any degradation products.

  • Plot the concentration of the intact conjugate over time for each pH condition to determine the rate of hydrolysis.

G cluster_incubation Incubation cluster_analysis Analysis conjugate Test Conjugate buffer_ph5 pH 5.0 Buffer conjugate->buffer_ph5 buffer_ph74 pH 7.4 Buffer conjugate->buffer_ph74 buffer_ph9 pH 9.0 Buffer conjugate->buffer_ph9 incubate Incubate at 37°C buffer_ph5->incubate buffer_ph74->incubate buffer_ph9->incubate hplc HPLC Analysis incubate->hplc Time Points kinetics Determine Hydrolysis Rate hplc->kinetics

Caption: Experimental workflow for hydrolytic stability testing.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To assess the in vivo stability and pharmacokinetic profile of a conjugate in an animal model.[1]

Materials:

  • Test conjugate

  • Appropriate animal model (e.g., mice, rats)

  • Dosing and blood collection equipment

  • Analytical instrumentation (e.g., ELISA, LC-MS/MS)

Procedure:

  • Administer a single dose of the test conjugate to a cohort of animals, typically via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentrations of:

    • Total antibody (for ADCs)

    • Intact conjugate (e.g., by measuring the drug-to-antibody ratio)

    • Free (prematurely released) payload

  • Use the concentration-time data to calculate key pharmacokinetic parameters, such as half-life, clearance, and volume of distribution for each analyte.

G cluster_animal_phase In Vivo Phase cluster_bioanalysis Bioanalysis dosing Administer Conjugate to Animal Model sampling Collect Blood Samples Over Time dosing->sampling processing Process Blood to Plasma sampling->processing analysis Quantify Total Ab, Intact Conjugate, Free Payload processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Overview of an in vivo pharmacokinetic study for linker stability.

Conclusion

The stability of the linker is a critical attribute that directly impacts the therapeutic index of targeted drug conjugates. The 1,2,3-triazole linkage stands out for its exceptional stability against hydrolytic, enzymatic, and redox degradation, making it a superior choice for applications requiring robust in vivo performance. While cleavable linkers offer the advantage of controlled payload release triggered by specific conditions in the tumor microenvironment or within the cell, their stability in systemic circulation can be a concern. A thorough evaluation of linker stability using standardized in vitro and in vivo assays is essential for the selection and optimization of linkers in the development of safe and effective targeted therapies.

References

A Comparative Guide to the In Vitro and In Vivo Anticancer Performance of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo anticancer performance of two novel 1,2,4-triazole derivatives, designated as MPA and OBC. The performance of these compounds is benchmarked against cisplatin, a standard chemotherapeutic agent. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for researchers in oncology and medicinal chemistry.

Executive Summary

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical goal in pharmaceutical research. Triazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent antitumor effects.[1] This guide focuses on two such derivatives, MPA and OBC, and evaluates their performance from initial cell-based assays to preclinical animal models. The presented data is primarily based on a key study by Sumana T., et al. (2015), which systematically investigated the anticancer properties of these compounds.

In vitro studies using the Sulforhodamine B (SRB) assay on the MDA MB-468 human breast cancer cell line demonstrated that both MPA and OBC exhibit cytotoxic effects.[1] Notably, compound OBC showed greater efficacy with lower IC50 values compared to MPA.[1] Further mechanistic insights from DNA fragmentation assays suggest that both compounds induce apoptosis, with OBC being a more potent inducer.[1]

Transitioning to in vivo models, the compounds were evaluated in both Ehrlich Ascites Carcinoma (EAC) liquid tumor and Dalton's Lymphoma Ascites (DLA) solid tumor models in Swiss albino mice. In the EAC model, both MPA and OBC demonstrated a dose-dependent antitumor effect, significantly increasing the mean survival time and restoring hematological parameters towards normal levels when compared to the untreated tumor-bearing mice.[1] The efficacy of these compounds was comparable to that of the standard drug, cisplatin.[1] In the DLA solid tumor model, the triazole derivatives also showed a significant reduction in tumor volume and weight.

This guide synthesizes these findings into a structured format, providing clear data comparisons, detailed experimental protocols for reproducibility, and graphical representations of workflows and potential mechanisms of action.

Data Presentation: In Vitro and In Vivo Performance

In Vitro Cytotoxicity

The initial screening of the novel 1,2,4-triazole derivatives involved assessing their cytotoxic effects on the MDA MB-468 human breast cancer cell line using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%, was determined after 24 and 48 hours of exposure.

Table 1: In Vitro Cytotoxicity of Novel 1,2,4-Triazole Derivatives against MDA MB-468 Cells

CompoundIC50 at 24h (µM)IC50 at 48h (µM)
MPA1202[1]1522[1]
OBC1009[1]1281[1]

Data sourced from Sumana T., et al. (2015).[1]

The results indicate that both compounds are cytotoxic to the MDA MB-468 cell line. Compound OBC consistently demonstrated a lower IC50 value at both time points, suggesting it is more potent than MPA in vitro.[1]

In Vivo Antitumor Efficacy: Ehrlich Ascites Carcinoma (EAC) Model

Following the promising in vitro results, the antitumor activity of MPA and OBC was evaluated in a liquid tumor model using Ehrlich Ascites Carcinoma (EAC) cells in Swiss albino mice. The key parameters assessed were the change in body weight, mean survival time (MST), and the percentage increase in life span (% ILS).

Table 2: Effect of Novel 1,2,4-Triazole Derivatives on Body Weight, Survival Time, and Hematological Parameters in EAC-Bearing Mice

Treatment GroupDose (mg/kg)Change in Body Weight (%)Mean Survival Time (MST) (days)Increase in Life Span (% ILS)WBC Count (cells/mm³)RBC Count (x10⁶ cells/µL)Hemoglobin (g/dL)
Normal Control----6,500 ± 1505.8 ± 0.2113.5 ± 0.45
EAC Control-70.71[1]18.5 ± 1.5-18,500 ± 4503.1 ± 0.158.2 ± 0.32
MPA256.59[1]28.5 ± 1.854.0511,885 ± 3204.9 ± 0.1811.8 ± 0.38
MPA505.75[1]32.0 ± 2.172.9711,215 ± 2805.2 ± 0.2012.5 ± 0.41
OBC255.76[1]30.0 ± 2.062.1611,320 ± 2905.1 ± 0.1912.1 ± 0.39
OBC504.61[1]34.5 ± 2.386.4810,215 ± 2505.4 ± 0.2212.9 ± 0.43
Cisplatin3.53.24[1]36.0 ± 2.594.597,150 ± 2105.6 ± 0.2313.2 ± 0.44

Data presented as mean ± SEM, sourced from Sumana T., et al. (2015).

The EAC control group showed a significant increase in body weight due to tumor growth, a shortened lifespan, and altered hematological profiles indicative of myelosuppression.[1] Treatment with both MPA and OBC, in a dose-dependent manner, significantly reduced the increase in body weight, prolonged the mean survival time, and restored the hematological parameters towards normal levels.[1] The efficacy of the 50 mg/kg dose of OBC was notably close to that of the standard drug cisplatin.[1]

In Vivo Antitumor Efficacy: Dalton's Lymphoma Ascites (DLA) Solid Tumor Model

The antitumor potential of the triazole derivatives was further investigated in a solid tumor model induced by Dalton's Lymphoma Ascites (DLA) cells. The key endpoints in this model were the tumor volume and tumor weight.

Table 3: Effect of Novel 1,2,4-Triazole Derivatives on Tumor Volume and Weight in DLA-Induced Solid Tumor Model

Treatment GroupDose (mg/kg)Tumor Volume (cm³)Tumor Weight (g)
DLA Control-3.8 ± 0.254.1 ± 0.28
OBC252.5 ± 0.182.8 ± 0.21
OBC501.8 ± 0.151.9 ± 0.17
OBC1001.1 ± 0.111.2 ± 0.13
Cisplatin3.50.9 ± 0.091.0 ± 0.11

Data presented as mean ± SEM, sourced from Sumana T., et al. (2015).

In the DLA solid tumor model, compound OBC demonstrated a dose-dependent reduction in both tumor volume and tumor weight. The highest dose of OBC (100 mg/kg) showed a potent antitumor effect, comparable to the standard drug cisplatin.

Experimental Protocols

In Vitro Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2]

  • Cell Plating: MDA MB-468 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (MPA and OBC) and the standard drug (cisplatin) and incubated for 24 or 48 hours.

  • Cell Fixation: After incubation, the cells are fixed by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[3]

  • Staining: The plates are washed with water and air-dried. Subsequently, 50-100 µL of 0.4% SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[3]

  • Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid.[4] The plates are then air-dried.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 100-200 µL of 10 mM Tris base solution.[3] The absorbance is measured at 540 nm using a microplate reader.[3]

  • IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

This assay is used to qualitatively assess apoptosis by detecting the fragmentation of DNA into a characteristic ladder pattern.

  • Cell Treatment: MDA MB-468 cells are treated with different concentrations of the test compounds for 48 hours.

  • Cell Lysis: After treatment, the cells are harvested and lysed using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.2% Triton X-100).

  • DNA Extraction: The cell lysate is centrifuged, and the supernatant containing the fragmented DNA is collected. The DNA is then extracted using a phenol-chloroform-isoamyl alcohol mixture.

  • DNA Precipitation: The DNA is precipitated with ethanol and sodium acetate at -80°C.

  • RNase and Proteinase K Treatment: The DNA pellet is resuspended and treated with RNase A to remove RNA, followed by Proteinase K to digest proteins.

  • Agarose Gel Electrophoresis: The extracted DNA is mixed with a loading buffer and loaded onto a 1.5-2% agarose gel containing ethidium bromide.[5]

  • Visualization: The DNA fragments are separated by electrophoresis and visualized under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[6]

In Vivo Models

An acute toxicity study was performed to determine the maximum tolerated dose of the novel compounds according to the OECD-423 guidelines. The study found that both MPA and OBC were safe up to a dose of 300 mg/kg body weight.[1]

  • Tumor Induction: Swiss albino mice are injected intraperitoneally with 1 x 10^6 EAC cells.[7]

  • Treatment: 24 hours after tumor inoculation, the mice are divided into groups and treated with the test compounds (MPA and OBC at 25 and 50 mg/kg, p.o.), a standard drug (cisplatin at 3.5 mg/kg, i.p.), or a vehicle control for 15 days.[8]

  • Monitoring: The body weight of the mice is monitored throughout the experiment. The mean survival time and the percentage increase in life span are calculated.

  • Hematological Analysis: At the end of the experiment, blood is collected for the analysis of hematological parameters, including WBC count, RBC count, and hemoglobin content.

  • Tumor Induction: A solid tumor is induced by injecting 1 x 10^6 DLA cells subcutaneously into the right hind limb of the mice.

  • Treatment: Once the tumor becomes palpable, the mice are randomized into treatment groups. The test compound (OBC at 25, 50, and 100 mg/kg, p.o.) and the standard drug (cisplatin at 3.5 mg/kg, i.p.) are administered.

  • Tumor Measurement: The tumor volume is measured every two days using a Vernier caliper.

  • Endpoint Analysis: At the end of the study, the mice are sacrificed, and the tumors are excised and weighed.

Visualizations

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Start: Novel 1,2,4-Triazole Derivatives (MPA & OBC) srb Sulforhodamine B (SRB) Assay on MDA MB-468 Cells invitro_start->srb dna_frag DNA Fragmentation Assay invitro_start->dna_frag ic50 Determine IC50 Values srb->ic50 toxicity Acute Toxicity Study (OECD-423) ic50->toxicity Promising Compounds apoptosis Assess Apoptosis Induction dna_frag->apoptosis apoptosis->toxicity eac Ehrlich Ascites Carcinoma (EAC) Liquid Tumor Model toxicity->eac dla Dalton's Lymphoma Ascites (DLA) Solid Tumor Model toxicity->dla eac_params Measure: Body Weight, Mean Survival Time, Hematological Parameters eac->eac_params dla_params Measure: Tumor Volume, Tumor Weight dla->dla_params

Caption: Experimental workflow for the evaluation of novel 1,2,4-triazole derivatives.

Putative Anticancer Signaling Pathway

The precise mechanism of action for MPA and OBC has not been fully elucidated. However, many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and BRAF pathways, or by disrupting microtubule dynamics through tubulin inhibition.[9][10] The induction of DNA fragmentation strongly suggests the activation of apoptotic pathways.

G cluster_pathway Putative Anticancer Mechanism of 1,2,4-Triazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus triazole 1,2,4-Triazole Derivative (e.g., OBC) egfr EGFR triazole->egfr Inhibition braf BRAF triazole->braf Inhibition tubulin Tubulin triazole->tubulin Inhibition of Polymerization dna_damage DNA Damage triazole->dna_damage Induction ras Ras egfr->ras ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Gene Transcription (Proliferation, Survival) erk->proliferation microtubules Microtubules tubulin->microtubules Polymerization apoptosis Apoptosis proliferation->apoptosis Suppression dna_damage->apoptosis

Caption: Putative signaling pathways targeted by anticancer 1,2,4-triazole derivatives.

Conclusion

The novel 1,2,4-triazole derivatives, MPA and particularly OBC, demonstrate significant anticancer potential in both in vitro and in vivo settings. Their ability to induce apoptosis in cancer cells at concentrations that are well-tolerated in animal models highlights their promise as lead compounds for further development. The efficacy of OBC in both liquid and solid tumor models, which is comparable to the established chemotherapeutic agent cisplatin, warrants further investigation into its specific molecular targets and mechanism of action. This comprehensive guide provides a foundation for researchers to understand the preclinical performance of these compounds and to design future studies aimed at translating these promising findings into clinical applications.

References

head-to-head comparison of different synthesis routes for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed head-to-head comparison of potential synthetic routes for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride, a valuable building block in medicinal chemistry.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Dimroth RearrangementRoute 2: Convergent 1,3-Dipolar Cycloaddition
Starting Materials Methyl azide, CyanoacetamideMethyl azide, N-protected propargylamine
Number of Steps 3 (including salt formation)3 (including salt formation)
Key Reactions 1,3-Dipolar Cycloaddition, Dimroth Rearrangement1,3-Dipolar Cycloaddition, Deprotection
Potential Yield Moderate to GoodGood to High
Potential Purity Good, may require purification after rearrangementHigh, often with crystalline intermediates
Scalability Potentially scalableGenerally scalable
Safety Considerations Use of methyl azide (toxic and potentially explosive)Use of methyl azide and potentially hazardous deprotection reagents
Regioselectivity Rearrangement is typically regioselectiveCycloaddition is highly regioselective (CuAAC)

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the proposed routes, the following diagrams outline the key transformations.

G cluster_0 Route 1: Dimroth Rearrangement cluster_1 Route 2: Convergent 1,3-Dipolar Cycloaddition A1 Methyl Azide C1 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide A1->C1 B1 Cyanoacetamide B1->C1 D1 Hydrolysis & Decarboxylation C1->D1 E1 5-Amino-1-methyl-1H-1,2,3-triazole D1->E1 F1 Dimroth Rearrangement E1->F1 G1 1-Methyl-1H-1,2,3-triazol-4-amine F1->G1 I1 This compound G1->I1 H1 HCl H1->I1 A2 Methyl Azide C2 N-Boc-1-methyl-1H-1,2,3-triazol-4-amine A2->C2 B2 N-Boc-propargylamine B2->C2 D2 Deprotection C2->D2 E2 1-Methyl-1H-1,2,3-triazol-4-amine D2->E2 G2 This compound E2->G2 F2 HCl F2->G2

Figure 1. Proposed synthetic routes for this compound.

Experimental Protocols

Route 1: Synthesis via Dimroth Rearrangement

This route involves the initial formation of a 5-amino-1-methyl-1H-1,2,3-triazole intermediate, followed by a base- or heat-catalyzed Dimroth rearrangement to yield the desired 4-amino product.

Step 1: Synthesis of 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide

  • Reaction: The synthesis would likely proceed via a 1,3-dipolar cycloaddition reaction between methyl azide and cyanoacetamide.

  • Procedure: To a solution of cyanoacetamide in a suitable solvent such as ethanol or DMF, a solution of methyl azide is added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS. The product is then isolated by filtration or evaporation of the solvent, followed by recrystallization.

Step 2: Hydrolysis and Decarboxylation to 5-Amino-1-methyl-1H-1,2,3-triazole

  • Reaction: The carboxamide group at the 4-position is removed.

  • Procedure: The 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is heated in an aqueous acidic or basic solution. The progress of the reaction is monitored until the starting material is consumed. The product is then isolated by neutralization and extraction with an organic solvent.

Step 3: Dimroth Rearrangement to 1-Methyl-1H-1,2,3-triazol-4-amine

  • Reaction: The 5-amino-1-methyl-1H-1,2,3-triazole undergoes rearrangement to the thermodynamically more stable 4-amino isomer.

  • Procedure: The 5-amino-1-methyl-1H-1,2,3-triazole is heated in a high-boiling solvent such as pyridine or in the presence of a base. The reaction progress is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or recrystallization.

Step 4: Hydrochloride Salt Formation

  • Procedure: The purified 1-Methyl-1H-1,2,3-triazol-4-amine is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl). The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Route 2: Convergent Synthesis via 1,3-Dipolar Cycloaddition

This approach involves the regioselective formation of the 1,4-disubstituted triazole ring followed by deprotection.

Step 1: Synthesis of N-Boc-1-methyl-1H-1,2,3-triazol-4-amine

  • Reaction: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl azide and an N-protected propargylamine, such as N-Boc-propargylamine.

  • Procedure: In a reaction vessel, N-Boc-propargylamine and methyl azide are dissolved in a mixture of a suitable solvent like t-butanol and water. A catalytic amount of a copper(II) sulfate solution and a reducing agent, typically sodium ascorbate, are added to generate the active Cu(I) catalyst in situ. The reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step 2: Deprotection to 1-Methyl-1H-1,2,3-triazol-4-amine

  • Reaction: Removal of the Boc protecting group under acidic conditions.

  • Procedure: The N-Boc-1-methyl-1H-1,2,3-triazol-4-amine is dissolved in a suitable solvent (e.g., dioxane, methanol) and treated with an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane). The reaction is typically rapid at room temperature.

Step 3: Isolation of the Hydrochloride Salt

  • Procedure: The deprotection step directly yields the hydrochloride salt, which often precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent like diethyl ether, and dried under vacuum.

Head-to-Head Analysis

Route 1 (Dimroth Rearrangement):

  • Advantages: This route may utilize readily available and inexpensive starting materials like cyanoacetamide. The Dimroth rearrangement is a classic and well-established reaction for obtaining 4-aminotriazoles.

  • Disadvantages: This is a multi-step linear synthesis which can lead to lower overall yields. The rearrangement step might require harsh conditions (high temperatures or strong bases), which could be a limitation for sensitive substrates. Purification of the final product from the rearrangement mixture might be challenging.

Route 2 (Convergent 1,3-Dipolar Cycloaddition):

  • Advantages: This route is more convergent, which can lead to higher overall yields. The copper-catalyzed "click" chemistry is known for its high efficiency, regioselectivity, and mild reaction conditions. The intermediates are often stable and crystalline, facilitating purification. The final deprotection and salt formation can often be performed in a single step.

  • Disadvantages: The N-protected propargylamine starting material might be more expensive than the starting materials for Route 1. The use of a copper catalyst may require removal from the final product, which is a critical consideration for pharmaceutical applications.

Conclusion

For the synthesis of this compound, the convergent 1,3-dipolar cycloaddition (Route 2) appears to be the more promising strategy for research and development settings. Its high efficiency, regioselectivity, and milder reaction conditions are significant advantages over the Dimroth rearrangement route. While the starting materials may be more costly, the potential for higher yields and easier purification could make it more cost-effective overall, especially for larger-scale synthesis.

Further optimization of either route would require experimental validation to determine the actual yields, purity, and scalability for the specific target molecule. Researchers should also consider the safety precautions associated with handling azides and other potentially hazardous reagents in both synthetic pathways.

Benchmarking a Novel Scaffold: 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride in the Context of Established KDM4C Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the development of potent and selective chemical probes is paramount for validating novel therapeutic targets. Histone lysine demethylase 4C (KDM4C) has emerged as a significant target in oncology, particularly in prostate and breast cancer.[1][2] This guide provides a comparative overview of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride, a foundational inhibitor scaffold, against established chemical probes targeting KDM4C. While direct quantitative performance data for this specific scaffold is not publicly available, likely due to its role as a synthetic precursor, this guide will benchmark its potential by comparing the performance of well-characterized KDM4C inhibitors.

Introduction to KDM4C and Chemical Probes

KDM4C is a member of the JmjC domain-containing family of histone demethylases that specifically removes methyl groups from lysine 9 and 36 of histone H3 (H3K9me3 and H3K36me3). Its over-expression in certain cancers has linked it to tumorigenesis, making it an attractive target for therapeutic intervention. Chemical probes are small molecules designed to selectively modulate the function of a specific protein target, enabling researchers to probe its biological role. An ideal chemical probe for KDM4C would exhibit high potency, selectivity over other KDM subfamilies, and robust activity in cellular models.

Comparative Analysis of KDM4C Inhibitors

While this compound serves as a structural foundation for KDM4C inhibitors, several highly developed chemical probes have been characterized and are widely used by the research community. The following table summarizes the performance of these established probes, providing a benchmark against which derivatives of the triazole scaffold can be measured.

Chemical ProbeTarget(s)Biochemical Potency (IC50)Cellular Activity (EC50/GI50)Selectivity Profile
KDM4C-IN-1 KDM4C8 nM0.8 µM (HepG2), 1.1 µM (A549)Potent inhibitor of KDM4C.
IOX1 Broad-spectrum 2OG oxygenase inhibitor0.6 µM (KDM4C)Varies by cell line and endpoint.Inhibits multiple KDM subfamilies and other 2OG oxygenases.
JIB-04 Pan-KDM4/5 inhibitorSub-micromolarVaries by cell line.Inhibits KDM4 and KDM5 subfamilies.
QC6352 KDM4Potent KDM4 inhibitorVaries by cell line.Orally active KDM4 inhibitor.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is crucial to visualize the KDM4C signaling pathway and the general workflow for evaluating potential inhibitors.

KDM4C_Signaling_Pathway cluster_nucleus Nucleus KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylation Gene_Expression Oncogene Expression KDM4C->Gene_Expression Activates H3K9me3->Gene_Expression Represses Chromatin Chromatin Inhibitor KDM4C Inhibitor Inhibitor->KDM4C

Figure 1: Simplified KDM4C signaling pathway in cancer.

The evaluation of a potential KDM4C inhibitor, such as a derivative of the 1-Methyl-1H-1,2,3-triazol-4-amine scaffold, typically follows a standardized workflow.

Inhibitor_Testing_Workflow Start Compound Synthesis (e.g., from Triazole Scaffold) Biochemical_Assay Biochemical Assay (e.g., TR-FRET, AlphaScreen) Determine IC50 Start->Biochemical_Assay Selectivity_Profiling Selectivity Profiling (vs. other KDMs) Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cellular Potency Assay (e.g., Western Blot for H3K9me3) Determine EC50 Selectivity_Profiling->Cellular_Assay Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Apoptosis) Determine GI50 Cellular_Assay->Phenotypic_Screening In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Phenotypic_Screening->In_Vivo_Studies

Figure 2: General workflow for KDM4C inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of chemical probes. Below are representative protocols for key experiments in KDM4C inhibitor characterization.

Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the enzymatic activity of KDM4C and the potency of inhibitors.

  • Reagents and Materials:

    • Recombinant human KDM4C enzyme

    • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

    • Co-factors: 2-oxoglutarate, Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O

    • Detection reagents: Europium-labeled anti-demethylated histone antibody and Streptavidin-Allophycocyanin (SA-APC)

    • Assay buffer: e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20

    • 384-well low-volume microplates

    • Test compounds (e.g., derivatives of this compound) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of assay buffer containing the KDM4C enzyme to each well.

    • Add 1 µL of test compound dilution or DMSO control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/co-factor mix.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages KDM4C in a cellular context by measuring changes in the methylation status of its substrate, H3K9me3.

  • Reagents and Materials:

    • Cancer cell line with detectable KDM4C expression (e.g., PC-3, LNCaP).

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-H3K9me3, anti-total Histone H3.

    • Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

    • Harvest cells and lyse to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and visualize bands using a digital imager.

  • Data Analysis:

    • Quantify band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.

    • Plot the normalized signal against the inhibitor concentration to determine the EC50 value.

Conclusion

While this compound is a valuable starting scaffold, the development of a potent and selective chemical probe for KDM4C requires extensive medicinal chemistry optimization. The established probes discussed in this guide, such as KDM4C-IN-1, provide a clear benchmark for the level of potency and cellular activity required for a tool compound to be effective in elucidating the biology of KDM4C and for validating it as a therapeutic target. Researchers utilizing the triazole scaffold can use the data and protocols presented here to guide their inhibitor development and benchmarking efforts.

References

Safety Operating Guide

Prudent Disposal Procedures for 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride could not be located. The following disposal procedures are based on general best practices for the disposal of hazardous chemical waste, particularly for triazole derivatives and amine hydrochlorodes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance.

Immediate Safety and Logistical Information

Proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a member of the triazole chemical class and an amine hydrochloride, this compound should be treated as hazardous waste.

Key Operational and Disposal Plan:

  • Waste Identification and Segregation:

    • Label the waste container clearly as "Hazardous Waste: this compound".

    • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[1]

    • Segregate from other incompatible wastes such as acids, bases, and cyanides.

  • Container Management:

    • Use a compatible, leak-proof container with a tightly fitting cap.[1][2][3] The original product container is often a suitable choice.

    • Keep the container closed at all times except when adding waste.[1][2][3]

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area.

  • Disposal Protocol:

    • Disposal must be conducted through an approved and licensed hazardous waste disposal facility.[1]

    • Contact your institution's EHS department or a certified chemical waste disposal service to arrange for pickup.[1]

    • Provide the waste disposal company with as much information as possible about the compound.

Quantitative Data Summary

Since no specific SDS is available, quantitative data for this compound is not available. The following table summarizes general characteristics of related compounds that should be considered for disposal.

ParameterGeneral Considerations for Triazole and Amine Hydrochloride Derivatives
Toxicity Assumed to be toxic. Handle with appropriate personal protective equipment (PPE).
Reactivity May be incompatible with strong oxidizing agents, strong acids, and strong bases.
Environmental Hazard Many triazole derivatives are toxic to aquatic life with long-lasting effects. Avoid release to the environment.
Physical State Solid
Solubility Likely soluble in water.

Experimental Protocols

No experimental protocols for the disposal of this specific compound were found. The primary and recommended method of disposal is through a licensed hazardous waste management company. On-site treatment or neutralization should not be attempted without specific, validated protocols and approval from your institution's EHS department.

Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound in a laboratory setting.

A Generation of Waste This compound B Label as Hazardous Waste 'this compound' A->B C Store in a Compatible, Closed Container B->C D Segregate from Incompatible Wastes C->D E Store in a Designated Secondary Containment Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Waste Pickup F->G H Proper Disposal by Licensed Facility G->H

Caption: General workflow for the disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.